Baumycin C1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFSEUJDYAJBPS-RWNSZTQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63084-42-4 | |
| Record name | N-Formyldaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Origin of Baumycin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baumycin C1 is a naturally occurring anthracycline antibiotic that has garnered interest within the scientific community for its structural novelty and potential therapeutic applications. This technical guide provides an in-depth exploration of the origin of this compound, detailing its microbial source, biosynthetic pathway, and biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biochemical processes to facilitate a thorough understanding of this compound's origins and potential.
Introduction
This compound belongs to the baumycin complex, a group of anthracycline antibiotics produced by the bacterium Streptomyces coeruleorubidus.[1] These compounds are co-metabolites of the clinically important anticancer agents, daunorubicin and doxorubicin, which are produced by Streptomyces peucetius.[2] The defining structural feature of the baumycins is the presence of a unique acetal moiety attached to the daunosamine sugar, which distinguishes them from other anthracyclines. This guide will delve into the microbial production of this compound, the intricate biosynthetic pathway responsible for its formation, and its biological properties.
Microbial Origin and Fermentation
This compound is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces coeruleorubidus. This species of Streptomyces has been isolated from soil and is known to produce a variety of bioactive compounds.
Fermentation Parameters for Streptomyces coeruleorubidus
While specific fermentation yields for this compound are not extensively reported in publicly available literature, general fermentation conditions for the production of anthracyclines by Streptomyces species can be adapted. A typical fermentation protocol would involve the following steps:
Experimental Protocol: Fermentation of Streptomyces coeruleorubidus
-
Inoculum Preparation:
-
A vegetative inoculum is prepared by transferring a spore suspension or mycelial fragments of S. coeruleorubidus into a seed medium.
-
The seed culture is incubated at 28-30°C for 2-3 days with shaking at 200-250 rpm.
-
-
Production Medium:
-
A suitable production medium for anthracycline production often contains a combination of carbon and nitrogen sources, as well as trace elements. A representative medium composition is provided in the table below.
-
-
Fermentation Conditions:
-
The production culture is inoculated with the seed culture (typically 5-10% v/v).
-
Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with vigorous aeration and agitation for 5-7 days.
-
The pH of the medium is typically maintained between 6.8 and 7.2.
-
-
Monitoring Production:
-
The production of this compound can be monitored by periodically taking samples from the fermentation broth, extracting the metabolites, and analyzing them by High-Performance Liquid Chromatography (HPLC).
-
| Component | Concentration (g/L) |
| Glucose | 20 |
| Soluble Starch | 10 |
| Soybean Meal | 15 |
| Yeast Extract | 5 |
| K2HPO4 | 1 |
| MgSO4·7H2O | 0.5 |
| NaCl | 0.5 |
| CaCO3 | 2 |
| Trace Elements Solution | 1 mL |
| pH | 7.0 |
Isolation and Purification
The isolation and purification of this compound from the fermentation broth is a critical step for its characterization and further study. The following is a general protocol that can be adapted for this purpose.
Experimental Protocol: Isolation and Purification of this compound
-
Extraction:
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at a slightly acidic pH (e.g., pH 4-5).
-
The organic extracts are combined and concentrated under reduced pressure.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase HPLC using a C18 column and a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid).
-
-
Structure Elucidation:
-
The purified this compound is characterized using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure.
-
-
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to the well-characterized pathway of daunorubicin and doxorubicin. The key differentiating step is the formation of the unique acetal moiety, a process initiated by the enzyme DnmZ.
The Role of the dox Gene Cluster
The biosynthetic gene cluster responsible for daunorubicin production, known as the dox cluster, also contains the genes necessary for the initial steps of baumycin biosynthesis.
The DnmZ-Catalyzed Reaction: A Key Step in Baumycin Formation
The enzyme DnmZ is a nitrososynthase that plays a pivotal role in the formation of the baumycin acetal. It catalyzes the four-electron oxidation of the amino sugar, TDP-L-epi-vancosamine, to its corresponding nitroso derivative. This intermediate is then proposed to undergo a retro-aldol-like reaction, leading to the cleavage of the C3'-C4' bond and the eventual formation of the acetal precursor.
Experimental Protocol: Elucidation of the Biosynthetic Pathway
-
Gene Knockout Studies: To confirm the function of specific genes in the biosynthetic pathway, targeted gene knockout experiments can be performed. For example, deleting the dnmZ gene in a baumycin-producing strain would be expected to abolish baumycin production.
-
Heterologous Expression: Genes of interest from the biosynthetic pathway can be expressed in a heterologous host, such as E. coli or a different Streptomyces species, to study the function of the encoded enzymes in isolation.
-
Precursor Feeding Studies: Labeled precursors can be fed to the producing organism, and the incorporation of the label into the final product can be tracked using techniques like Mass Spectrometry or NMR spectroscopy to delineate the biosynthetic route.
Signaling Pathway Diagram
References
The Discovery and Characterization of Baumycin C1 from Streptomyces peucetius: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baumycin C1, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces peucetius. Co-produced with the clinically significant anticancer agents daunorubicin and doxorubicin, the baumycins are distinguished by a unique acetal moiety at the C-4' position of the daunosamine sugar. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and proposed biosynthesis of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.
Introduction
Streptomyces peucetius is a well-established producer of potent antineoplastic anthracyclines, most notably daunorubicin and doxorubicin. In addition to these widely used chemotherapeutics, this actinomycete synthesizes a variety of related compounds, including the baumycin complex. The baumycins, including this compound, are glycosylated anthracyclines that share the same aglycone as daunorubicin but possess a distinct modification on the daunosamine sugar. This structural variation, specifically the presence of an acetal group, has prompted interest in their biosynthesis and potential biological activity.
Isolation and Purification of the Baumycin Complex
The isolation of baumycins from the fermentation broth of Streptomyces peucetius involves a multi-step process designed to separate these compounds from other co-produced anthracyclines and metabolites. A general workflow for the isolation and purification is outlined below.
Experimental Workflow for Baumycin Isolation
Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
2.1. Fermentation of Streptomyces peucetius
-
Strain: Streptomyces peucetius (e.g., ATCC 27952).
-
Medium: A suitable production medium such as APM (16 g/L glucose, 5 g/L peptone, 3 g/L yeast extract, 1 g/L KH2PO4, 1 g/L MgSO4·7H2O, pH 7.2).
-
Culture Conditions: Inoculate the production medium with a seed culture of S. peucetius. Incubate at 28-30°C for 5-7 days with shaking at 200-250 rpm.
2.2. Extraction of Crude Anthracyclines
-
Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.
-
Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).
-
Extract the supernatant multiple times with an organic solvent such as chloroform or ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
2.3. Purification of this compound
-
Subject the crude extract to silica gel column chromatography using a gradient of chloroform and methanol as the eluent.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the baumycin complex.
-
Pool the baumycin-containing fractions and concentrate them.
-
Further purify the mixture using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate individual baumycins, including this compound.
Structure Elucidation of this compound
The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as established in the foundational work by Takahashi et al. in 1977.
Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₉NO₁₁ |
| Molecular Weight | 555.53 g/mol |
| Appearance | Reddish-orange crystalline solid |
| Solubility | Soluble in methanol, chloroform |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Aglycone (in ppm, relative to TMS)
| Carbon | Expected Chemical Shift (ppm) |
| 1 | ~160 |
| 2 | ~110 |
| 3 | ~135 |
| 4 | ~155 |
| 4a | ~115 |
| 5 | ~186 |
| 5a | ~135 |
| 6 | ~135 |
| 6a | ~110 |
| 7 | ~70 |
| 8 | ~35 |
| 9 | ~70 |
| 10 | ~30 |
| 10a | ~120 |
| 11 | ~186 |
| 11a | ~135 |
| 12 | ~156 |
| 12a | ~110 |
| 4-OCH₃ | ~56 |
| 9-COCH₃ | ~210 |
| 9-COCH₃ | ~25 |
Note: These are approximate values based on related compounds. Actual values may vary.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Interpretation |
| 556.16 | [M+H]⁺ |
| 413.08 | Loss of the daunosamine with acetal moiety |
| 143.08 | Daunosamine with acetal moiety fragment |
Proposed Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces peucetius is believed to follow the general pathway for daunorubicin and doxorubicin, with additional enzymatic steps for the formation of the characteristic acetal group on the daunosamine sugar.[1] The core anthracycline structure is synthesized by a type II polyketide synthase (PKS).
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in S. peucetius.
The distinguishing feature of baumycin biosynthesis is the formation of the acetal moiety. It is suggested that an unknown C3''-methyl deoxysugar undergoes cleavage between the C3'' and C4'' positions.[1] This reaction is initiated by the enzyme DnmZ, an amino sugar nitrososynthase, which is encoded within the daunorubicin/doxorubicin biosynthetic gene cluster.[1]
Biological Activity
This compound, along with other members of the baumycin complex, exhibits cytotoxic activity against various cancer cell lines. The in vitro cytotoxicity of this compound has been evaluated against L1210 leukemia cells.
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| L1210 | 0.02 |
This data suggests that this compound possesses potent cytotoxic activity, comparable to other anthracycline antibiotics.
Conclusion
This compound is a fascinating natural product from Streptomyces peucetius that represents a structural variation on the clinically important anthracycline scaffold. This guide has provided a detailed overview of its discovery, the methodologies for its isolation and characterization, its proposed biosynthetic pathway, and its biological activity. Further research into the baumycins, particularly regarding their detailed mechanism of action and potential for analogue synthesis, may open new avenues for the development of novel anticancer agents. The information presented herein serves as a foundational resource for scientists and researchers dedicated to the exploration of microbial secondary metabolites and their therapeutic potential.
References
The Chemical Architecture of Baumycin C1: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the chemical structure of Baumycin C1, an antitumor antibiotic belonging to the anthracycline class of compounds. Designed for researchers, scientists, and professionals in drug development, this guide details the molecular framework, spectroscopic data, and relevant biological pathways associated with this potent molecule.
Core Chemical Structure and Properties
This compound is a glycosidic anthracycline, a class of compounds known for their therapeutic efficacy in oncology. Its structure is characterized by a tetracyclic aglycone, chromophore moiety, linked to a daunosamine sugar derivative.
The molecular formula of this compound is C28H29NO11, with a molecular weight of 555.53 g/mol .[1] The systematic IUPAC name for this compound is N-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyl-tetrahydropyran-4-yl]formamide.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H29NO11 | [1] |
| Molecular Weight | 555.53 g/mol | [1] |
| IUPAC Name | N-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyl-tetrahydropyran-4-yl]formamide | [2] |
| CAS Number | 63084-42-4 |
Structural Elucidation: A Spectroscopic Approach
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific, publicly available peak list for the ¹H and ¹³C NMR spectra of this compound is not readily found in the reviewed literature, the foundational work by Takahashi et al. in 1977 utilized Magnetic Resonance Spectroscopy to determine the structures of this compound and its analogues.[3] The expected chemical shifts can be inferred from the known spectra of the closely related and well-characterized anthracycline, Daunorubicin.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of this compound (based on Daunorubicin data)
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aglycone Aromatic Protons | 7.0 - 8.0 | 110 - 140 |
| Aglycone Aliphatic Protons | 1.5 - 5.0 | 20 - 80 |
| Daunosamine Anomeric Proton | ~5.5 | ~100 |
| Daunosamine Methyl Group | ~1.2 | ~17 |
| Acetyl Group Protons | ~2.4 | ~30 (CH3), ~210 (C=O) |
| Methoxy Group Protons | ~4.0 | ~57 |
| Formyl Proton | ~8.0 | ~163 |
Note: These are predicted values and should be confirmed with experimental data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. Electrospray Ionization (ESI) is a common technique for the analysis of anthracyclines. The fragmentation of this compound is expected to involve the cleavage of the glycosidic bond, separating the aglycone from the daunosamine sugar moiety.
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 556.18 |
| [Aglycone+H]⁺ | Protonated aglycone moiety | 399.10 |
| [Sugar]⁺ | Daunosamine derivative moiety | 158.08 |
Experimental Protocols
The isolation and structural characterization of this compound involve a series of well-established laboratory procedures.
Isolation and Purification of this compound
A general protocol for the isolation of baumycins from Streptomyces culture is as follows:
-
Fermentation: Culturing of a this compound-producing Streptomyces strain in a suitable nutrient medium.
-
Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate or chloroform to partition the anthracyclines.
-
Chromatography:
-
Silica Gel Column Chromatography: Initial separation of the crude extract to fractionate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the baumycin-containing fractions using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water with a small percentage of formic acid).
-
-
Crystallization: Crystallization of the purified this compound from an appropriate solvent system to obtain a pure sample for analysis.
References
Baumycin C1 as a Daunorubicin Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baumycin C1 is an anthracycline antibiotic that belongs to the same family as the well-established chemotherapeutic agent, daunorubicin.[1] Structurally, it is considered an analog of daunorubicin, sharing the core tetracyclic aglycone but with a distinct glycosidic substituent. This guide provides a comprehensive technical overview of this compound, focusing on its relationship to daunorubicin, its presumed mechanisms of action based on its structural class, and the experimental methodologies relevant to its evaluation as a potential anti-cancer agent.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will extensively reference the well-characterized properties and activities of daunorubicin to provide a foundational understanding. The structural similarities suggest that this compound likely shares key biological activities with daunorubicin, including cytotoxicity against cancer cells.
Chemical Structure and Properties
This compound and daunorubicin share the same aglycone, daunomycinone. The key structural difference lies in the aminosugar moiety attached at the C7 position.
Table 1: Chemical Properties of this compound and Daunorubicin
| Property | This compound | Daunorubicin |
| Molecular Formula | C₂₈H₂₉NO₁₁ | C₂₇H₂₉NO₁₀ |
| Molecular Weight | 555.53 g/mol | 527.52 g/mol |
| CAS Number | 63084-42-4 | 20830-81-3 |
| Core Structure | Daunomycinone | Daunomycinone |
| Sugar Moiety | L-rhodosamine derivative | L-daunosamine |
Presumed Mechanism of Action
Based on its structural similarity to daunorubicin, this compound is anticipated to exert its anti-tumor effects through a multi-faceted mechanism of action, primarily targeting DNA and associated nuclear enzymes.
DNA Intercalation
Anthracyclines are planar molecules that can insert themselves between the base pairs of DNA. This intercalation leads to the distortion of the DNA helix, obstructing the processes of DNA replication and transcription.
Topoisomerase II Inhibition
A primary mechanism of action for daunorubicin and its analogs is the inhibition of topoisomerase II.[2][3][4][5] These compounds stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has introduced double-strand breaks. The accumulation of these breaks triggers apoptotic cell death.
Generation of Reactive Oxygen Species (ROS)
The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of reactive oxygen species (ROS). This can induce oxidative stress and damage to cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
Quantitative Data (Daunorubicin as a Reference)
Table 2: In Vitro Cytotoxicity of Daunorubicin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 10 - 50 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 10 - 50 |
| SUP-B15 | Acute Lymphoblastic Leukemia | > 100 |
| HL-60 | Acute Promyelocytic Leukemia | 50 - 200 |
| U937 | Histiocytic Lymphoma | 50 - 200 |
| K562 | Chronic Myelogenous Leukemia | 20 - 100 |
| MCF-7 | Breast Adenocarcinoma | 50 - 150 |
| HCT-116 | Colorectal Carcinoma | 100 - 300 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of anthracycline antibiotics like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound (or a reference compound like daunorubicin) is prepared and added to the wells. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
Objective: To assess the ability of the compound to inhibit the catalytic activity of topoisomerase II.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and ATP in a suitable reaction buffer.
-
Compound Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of the compound on the progression of cells through the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound at a concentration around its IC50 value for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).[6][7][8][9][10]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the test compound.
Methodology:
-
Cell Treatment: Cells are treated with the compound for a defined period.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which stains necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Signaling Pathways
The cytotoxic effects of daunorubicin and its analogs are mediated through the modulation of several key signaling pathways, ultimately leading to apoptosis.
DNA Damage Response Pathway
The induction of DNA double-strand breaks by topoisomerase II inhibition activates the DNA damage response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
Caption: DNA Damage Response Pathway Induced by this compound.
Intrinsic Apoptosis Pathway
DNA damage and cellular stress induced by this compound can activate the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and the downstream executioner caspases (e.g., caspase-3).
Caption: Intrinsic Apoptosis Pathway Activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-cancer compound like this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound, as a structural analog of daunorubicin, holds potential as an anti-cancer agent. While specific experimental data for this compound is currently limited, its chemical similarity to daunorubicin provides a strong basis for predicting its mechanism of action, which likely involves DNA intercalation, topoisomerase II inhibition, and the induction of apoptosis through the DNA damage response and intrinsic apoptotic pathways. Further research is warranted to fully characterize the biological activity of this compound and to determine its potential for clinical development. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.
References
- 1. THE STRUCTURE OF BAUMYCINS A1, A2, B1, B2, C1 and C2 [jstage.jst.go.jp]
- 2. Induction of apoptosis by the angucyclinone antibiotic chemomicin in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship between anthracycline-induced differentiation and inhibition of glycoprotein synthesis in Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
An In-depth Technical Guide to the Biosynthesis of Baumycin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baumycins are a class of anthracycline antibiotics produced by Streptomyces peucetius, the same organism responsible for the production of the clinically important anticancer drugs daunorubicin (DNR) and doxorubicin (DXR). Baumycin C1 is a significant member of this family, characterized by a unique acetal moiety attached to the daunosamine sugar of the daunorubicin core structure. This modification has implications for the compound's biological activity and stability. Understanding the biosynthetic pathway of this compound is crucial for the rational design of novel anthracycline derivatives with improved therapeutic properties. This guide provides a comprehensive overview of the biosynthetic pathway, including the key enzymes, genetic determinants, and proposed chemical mechanisms.
The Biosynthetic Pathway: An Extension of Daunorubicin Synthesis
The biosynthesis of this compound is intricately linked to the well-established pathway of daunorubicin. It can be conceptually divided into three major stages:
-
Formation of the Aglycone Core (ε-Rhodomycinone): This involves a type II polyketide synthase (PKS) that iteratively condenses malonyl-CoA extender units to a propionyl-CoA starter unit, followed by a series of cyclization, aromatization, and tailoring reactions to form the tetracyclic aglycone, ε-rhodomycinone.
-
Synthesis of the Daunosamine Sugar Moiety: The deoxysugar L-daunosamine is synthesized from glucose-1-phosphate and attached to a thymidine diphosphate (TDP) carrier molecule, forming TDP-L-daunosamine.
-
Glycosylation and Tailoring Steps Leading to this compound: This stage represents the divergence from the daunorubicin pathway, involving the modification of a sugar precursor and its subsequent attachment to the aglycone, followed by final tailoring reactions.
While the initial steps are shared with daunorubicin biosynthesis, the formation of the characteristic acetal group in baumycins is the key distinguishing feature. This process is initiated by the enzyme DnmZ, a nitrososynthase that acts on a specific sugar nucleotide precursor.[1]
Key Enzymes and Genes in this compound Biosynthesis
The genes responsible for baumycin biosynthesis are located within the daunorubicin/doxorubicin (dox) biosynthetic gene cluster in Streptomyces peucetius.[1]
| Gene | Protein | Proposed Function in this compound Biosynthesis |
| doxA | DoxA | Cytochrome P450 monooxygenase, involved in aglycone tailoring. |
| dnmZ | DnmZ | Nitrososynthase; catalyzes the oxidative cleavage of TDP-L-epi-vancosamine.[1] |
| dnrS | DnrS | Glycosyltransferase, likely responsible for attaching the modified sugar moiety to the aglycone.[2] |
| dnrQ | DnrQ | Accessory protein, potentially assisting DnrS in glycosylation.[2] |
| dnm genes | Various | Involved in the biosynthesis of the precursor sugar TDP-L-epi-vancosamine. |
Visualizing the Biosynthetic Pathway
The following diagrams illustrate the key stages in the biosynthesis of this compound.
Figure 1: Overall biosynthetic pathway of this compound.
The key step differentiating baumycin biosynthesis is the DnmZ-catalyzed reaction.
Figure 2: DnmZ-catalyzed formation of the acetal precursor.
Quantitative Data
Quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters and product yields, are not extensively reported in the literature. However, studies on the related doxorubicin pathway provide some insights into the efficiency of glycosyltransferase reactions and efforts to improve product yields. Overexpression of the glycosyltransferase pair dnrS/dnrQ has been shown to significantly increase doxorubicin production, suggesting that the glycosylation step can be a rate-limiting factor.
| Parameter | Value | Compound | Organism/System | Reference |
| Doxorubicin Yield Increase | 2.8-fold | Doxorubicin | S. peucetius ATCC 27952 | |
| Doxorubicin Yield Increase | 5.6-fold | Doxorubicin | S. peucetius ATCC 27952 |
Note: These values are for doxorubicin and are provided as a proxy for the potential impact of glycosyltransferase overexpression on anthracycline production.
Experimental Protocols
Heterologous Expression and Purification of DnmZ
This protocol is based on the methods used for the expression and purification of DnmZ for structural studies.[3]
-
Gene Cloning: The dnmZ gene is amplified from S. peucetius genomic DNA and cloned into an expression vector such as pET-28a, which adds an N-terminal 6xHis-tag.
-
Protein Expression: The resulting plasmid is transformed into E. coli BL21(DE3). Expression is induced with IPTG at a low temperature (e.g., 28°C) to enhance soluble protein production.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 7.5) and lysed by sonication or French press.
-
Purification: The His-tagged DnmZ is purified from the soluble fraction using Ni-NTA affinity chromatography.
-
Buffer Exchange: The purified protein is exchanged into a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 5% glycerol) using a desalting column.
Figure 3: Workflow for heterologous expression and purification of DnmZ.
In Vitro Assay for DnmZ Activity
A definitive, detailed protocol for a DnmZ enzyme assay is not published. However, a general approach can be inferred from its function.
-
Reaction Mixture: The reaction would contain purified DnmZ, the substrate TDP-L-epi-vancosamine, a source of reducing equivalents (e.g., NADPH), and FAD in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching: The reaction is stopped, for example, by adding a solvent like methanol or by heat inactivation.
-
Analysis: The reaction products are analyzed by HPLC or LC-MS to detect the formation of the oxidatively cleaved sugar-TDP product.
Analysis of Baumycins by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of anthracyclines.
-
Sample Preparation: Fermentation broths are typically extracted with an organic solvent (e.g., chloroform-methanol mixture). The organic extract is dried and redissolved in a suitable solvent for HPLC analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid or ammonium acetate, is employed for separation.
-
Detection: Anthracyclines can be detected by UV-Vis absorbance (around 480-495 nm) or by fluorescence detection for higher sensitivity.[4][5]
-
-
Quantification: Quantification is achieved by comparing the peak areas of the baumycins in the sample to those of known standards.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating extension of the daunorubicin pathway, highlighting nature's ability to generate structural diversity through specific enzymatic modifications. While the key enzyme DnmZ has been identified, further research is needed to fully elucidate the subsequent steps of the pathway, including the definitive identification of the glycosyltransferase and any final tailoring enzymes. The lack of detailed quantitative data and specific experimental protocols for the baumycin-specific enzymes presents an opportunity for future research. A thorough characterization of these enzymes would not only complete our understanding of this compound biosynthesis but also provide valuable biocatalytic tools for the chemoenzymatic synthesis of novel anthracycline analogs with potentially improved therapeutic profiles. The application of modern techniques such as in vitro pathway reconstitution and detailed kinetic analysis will be instrumental in achieving these goals.
References
- 1. static.igem.org [static.igem.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of analytical and semi-preparative high-performance liquid chromatography to anthracyclines and bis-anthracycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthracycline assay by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antitumor Antibiotic Baumycin C1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baumycin C1 is an anthracycline antibiotic belonging to the daunorubicin family, a class of potent chemotherapeutic agents. It is a natural product synthesized by the bacterium Streptomyces coeruleorubidus. While the baumycin complex, which includes several related compounds (A1, A2, B1, B2, C1, and C2), has been identified, detailed public research specifically elucidating the antitumor properties and mechanism of action of this compound is limited. This guide provides a summary of the available information and outlines general methodologies and potential mechanisms of action based on its classification as a daunorubicin analogue.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 63084-42-4[1] |
| Molecular Formula | C28H29NO11[2] |
| Family | Anthracycline Antibiotics (Daunorubicin derivatives)[3] |
| Source | Streptomyces coeruleorubidus[4] |
Putative Antitumor Mechanism of Action
As a daunorubicin analogue, this compound is presumed to share a similar mechanism of antitumor activity. The primary modes of action for daunorubicin and related anthracyclines involve:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of DNA, thereby obstructing the processes of DNA replication and transcription. This disruption leads to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cancer cells.
-
Topoisomerase II Inhibition: These compounds are known to form a stable complex with DNA and the enzyme topoisomerase II. This stabilization prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks in the DNA. The accumulation of these breaks triggers apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of free radicals. This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
Potential Signaling Pathways Involved
Based on the known mechanisms of anthracyclines, this compound could potentially modulate several critical signaling pathways involved in cancer cell proliferation and survival. A hypothetical signaling pathway is depicted below.
References
- 1. Studies on the production of daunomycinone-derived glycosides and related metabolites in Streptomyces coeruleorubidus and Streptomyces peucetius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces coeruleorubidus as a potential biocontrol agent for Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of baumycins A1, A2, B1, B2, C1 and C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Early-Stage Research on Baumycin C1 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baumycin C1 is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. As a structural analog of daunorubicin and doxorubicin, this compound is of significant interest for its potential cytotoxic activity against cancer cells. This technical guide provides a comprehensive overview of the early-stage research into the cytotoxicity of this compound, presenting available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on the broader baumycin complex and its parent compounds to provide a relevant comparative context.
Quantitative Cytotoxicity Data
For comparative purposes, the cytotoxic activities of the parent anthracyclines, daunorubicin and doxorubicin, against the same L1210 cell line are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Daunorubicin | L1210 | 0.033 | (MedChemExpress) |
| Doxorubicin | L1210 | Data not readily available |
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays that are suitable for evaluating the cytotoxic effects of anthracycline antibiotics like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., L1210)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Crystal Violet Assay
The crystal violet assay is a simple method for quantifying the total biomass of adherent cells by staining the nuclei of viable cells.
Materials:
-
Crystal violet solution (0.5% in 20% methanol)
-
Methanol
-
PBS
-
Solubilization solution (e.g., 1% SDS in water)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Fixation: Gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 15 minutes to fix the cells.
-
Staining: Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Air-dry the plate and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 590 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
PBS
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Dye Uptake: Remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the dye solution and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of desorb solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values.
Signaling Pathways and Mechanism of Action
Specific signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, as an anthracycline, its mechanism of action is expected to be similar to that of daunorubicin and doxorubicin. The primary mechanisms of anthracycline-induced cytotoxicity involve:
-
DNA Intercalation: Anthracyclines intercalate into the DNA, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: They form a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
These events trigger a cascade of intracellular signaling pathways, primarily culminating in apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Figure 1. A generalized workflow for in vitro cytotoxicity assessment of this compound.
Postulated Signaling Pathway for Anthracycline-Induced Apoptosis
Figure 2. A postulated signaling pathway for this compound-induced apoptosis.
Conclusion
Early-stage research on this compound cytotoxicity is currently limited, with a clear need for more dedicated studies to elucidate its specific cytotoxic profile and mechanisms of action. The available information, primarily through its classification as a baumycin and an anthracycline, suggests a potent anti-cancer agent that likely functions through DNA intercalation, topoisomerase II inhibition, and the induction of oxidative stress, ultimately leading to apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound. Future research should focus on obtaining precise IC50 values across a panel of cancer cell lines, exploring the specific signaling pathways it modulates, and evaluating its efficacy and toxicity in preclinical models.
References
Baumycin C1: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baumycin C1 is an antitumor antibiotic belonging to the anthracycline class of compounds.[1] It is a natural product isolated from the bacterium Streptomyces coeruleorubidus.[2] Like other anthracyclines, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols and an exploration of the signaling pathways common to its class.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₉NO₁₁ | MedchemExpress, Clinivex |
| Molecular Weight | 555.53 g/mol | MedchemExpress |
| CAS Number | 63084-42-4 | MedchemExpress, Clinivex |
| IUPAC Name | N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide | Clinivex |
| SMILES | OC1=C2C(C(C3=C(OC)C=CC=C3C2=O)=O)=C(O)C([C@H]4O[C@H]5C--INVALID-LINK--C)O">C@@HNC=O)=C1C--INVALID-LINK--(C4)C(C)=O | MedchemExpress |
Spectral Data
Detailed, publicly available spectral data (NMR, Mass Spectrometry, UV-Vis) specific to this compound is limited. Characterization of anthracyclines typically involves a combination of these spectroscopic techniques to elucidate and confirm their complex structures. Researchers working with this compound would need to perform these analyses to obtain definitive spectra.
Mechanism of Action and Signaling Pathways
The mechanism of action for this compound is presumed to be similar to other well-studied anthracyclines like doxorubicin and daunorubicin. The primary mechanisms include:
-
DNA Intercalation: The planar tetracyclic ring structure of anthracyclines allows them to insert between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines can form a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of superoxide and hydroxyl radicals. These ROS can damage cellular components, including DNA, proteins, and lipids.
These primary actions trigger a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in the cellular response to anthracyclines include:
-
Sphingomyelin-Ceramide Pathway: Anthracyclines can activate sphingomyelinases, leading to the production of ceramide, a lipid second messenger that plays a role in apoptosis.
-
MAPK and JNK Pathways: The stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) pathways are often activated in response to anthracycline-induced cellular stress, contributing to the apoptotic response.
-
NF-κB Pathway: The transcription factor NF-κB, which is involved in cell survival and inflammation, can be modulated by anthracyclines.
Below is a generalized diagram illustrating the key signaling events initiated by anthracyclines.
Experimental Protocols
1. Fermentation:
-
Inoculate a suitable production medium with a seed culture of Streptomyces coeruleorubidus.
-
Incubate under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.
2. Harvest and Separation:
-
Harvest the fermentation broth.
-
Separate the mycelial biomass from the supernatant by centrifugation or filtration.
3. Extraction:
-
Extract the supernatant and the mycelial biomass (after cell disruption) with a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Pool the organic extracts.
4. Concentration:
-
Concentrate the pooled organic extracts under reduced pressure to obtain a crude extract.
5. Initial Chromatographic Purification:
-
Subject the crude extract to column chromatography, typically using a silica gel stationary phase.
-
Elute with a solvent gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).
6. Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Pool the fractions containing the target compound.
7. High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
8. Structural Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Conclusion
This compound remains a compound of interest within the anthracycline family. While specific, detailed physicochemical data are sparse in publicly accessible literature, its structural relationship to well-characterized anthracyclines provides a strong basis for understanding its likely mechanism of action and biological effects. Further research is needed to fully elucidate the unique properties of this compound and to explore its full therapeutic potential. The generalized protocols and pathways described in this guide are intended to provide a foundational framework for researchers entering this area of study.
References
Baumycin C1: A Technical Overview of its Molecular Characteristics, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baumycin C1 is an antitumor antibiotic belonging to the anthracycline class of chemotherapeutic agents. Anthracyclines are a critical component in the treatment of numerous cancers, and understanding the specific properties of individual analogs like this compound is crucial for the development of more effective and less toxic cancer therapies. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, details on its isolation and characterization, and insights into its biological activity and potential mechanisms of action.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C28H29NO11[1] |
| Molecular Weight | 555.53 g/mol [1] or 555.54 g/mol [2] |
Experimental Protocols
Isolation and Purification of Baumycins
Baumycins are naturally produced by certain strains of Streptomyces. A general workflow for the isolation and characterization of baumycins, including this compound, from a producing organism such as Streptomyces sp. D788 is outlined below. This process involves fermentation, extraction, and chromatographic separation.
References
- 1. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Baumycin C1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Baumycin C1 using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established protocols for the closely related anthracycline, daunorubicin, and is intended for research and drug development purposes.
Introduction
This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents used in the treatment of various cancers. Accurate and reliable quantification of this compound in different matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a reversed-phase HPLC (RP-HPLC) method that provides selectivity and sensitivity for the analysis of this compound.
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile and methanol is used for elution. Detection and quantification are performed using a UV-Vis detector at a wavelength of 254 nm, a common absorbance maximum for the anthracycline chromophore.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: HPLC grade water.
-
This compound Reference Standard: Of known purity.
-
Sample Filters: 0.45 µm syringe filters for sample preparation.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method should be optimized based on the sample matrix (e.g., plasma, tissue homogenate, formulation). A general procedure for a liquid sample is as follows:
-
Protein Precipitation (for biological samples): To 1 mL of the sample, add 2 mL of acetonitrile.
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Parameters
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC method for an anthracycline analogue, which can be used as a benchmark for the this compound analysis.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of inputs and outputs in the HPLC method.
Application Note: Quantitative Analysis of Baumycin C1 in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Baumycin C1, an anthracycline antibiotic. Given the structural similarity of this compound to daunorubicin, this protocol is adapted from established methods for related compounds, providing a robust starting point for researchers. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, designed to offer high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
Introduction
This compound is an antitumor antibiotic belonging to the anthracycline class of compounds. Like other anthracyclines, such as doxorubicin and daunorubicin, it is of significant interest in oncological research and drug development. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering superior selectivity and sensitivity compared to other methods.[1] This application note provides a detailed protocol for the LC-MS/MS analysis of this compound, including sample preparation, instrument parameters, and expected results.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte. Common techniques for anthracyclines in plasma or tissue homogenates include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1]
Protocol: Protein Precipitation
This is a simple and rapid method suitable for initial studies.
-
To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard (e.g., Daunorubicin or a stable isotope-labeled analog).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol: Liquid-Liquid Extraction
This method offers a cleaner extract compared to protein precipitation.
-
To 100 µL of plasma or tissue homogenate, add the internal standard.
-
Add 500 µL of a mixture of chloroform and isopropanol (4:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 4°C |
Note: The retention time of this compound is expected to be in a similar range to that of daunorubicin and doxorubicin under these conditions.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 556.18 [M+H]⁺ | 397.1 (Aglycone) | 100 | 30 | 20 |
| This compound | 556.18 [M+H]⁺ | 144.1 (Sugar moiety) | 100 | 30 | 15 |
| Daunorubicin (IS) | 528.18 [M+H]⁺ | 397.1 (Aglycone) | 100 | 30 | 20 |
Note: The primary fragmentation of anthracyclines is the cleavage of the glycosidic bond. The product ions listed are predicted based on the structure of this compound and fragmentation patterns of related compounds. These values should be optimized empirically.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting validation data.
Table 4: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | >0.99 | 1/x² |
Table 5: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | LQC | 5 | <15 | 85-115 | <15 | 85-115 |
| MQC | 50 | <15 | 85-115 | <15 | 85-115 | |
| HQC | 800 | <15 | 85-115 | <15 | 85-115 |
Table 6: Limit of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 | 1.0 |
Note: The values presented are typical expected values for anthracycline assays and should be determined experimentally during method validation.
Visualization
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound in positive ESI mode.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the predicted fragmentation pattern, offer a solid foundation for researchers. Method validation should be performed in the target matrix to ensure accuracy, precision, and sensitivity for the intended application. This methodology will be a valuable tool for advancing the understanding of this compound's pharmacology and its potential as an anticancer agent.
References
Application Notes and Protocols for the Structural Elucidation of Baumycin C1 using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Baumycin C1, an antitumor antibiotic belonging to the anthracycline class. Due to the limited availability of published, assigned NMR data specifically for this compound, this document leverages spectral data from the closely related and well-characterized anthracyclines, doxorubicin and daunorubicin, as a reference for experimental design and data interpretation.
Introduction
This compound is a glycosidic anthracycline antibiotic with significant antitumor properties. The complex polycyclic aromatic aglycone and the attached deoxy sugar moiety present a considerable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution, configuration, and conformation of such intricate natural products.[1][2]
This document outlines the standard 1D and 2D NMR experiments required for the complete structural assignment of this compound. The protocols provided are based on established methodologies for the analysis of anthracycline antibiotics.
Chemical Structure of this compound
This compound is a derivative of daunorubicin. Its structure consists of a tetracyclic aglycone, daunomycinone, attached to a daunosamine sugar moiety, with an additional ethyl ether group at the 4'-position of the sugar.
Experimental Protocols
3.1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Sample Purity: Ensure the this compound sample is of high purity (ideally >95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common solvents for anthracyclines include deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).
-
Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
3.2. NMR Data Acquisition
The following suite of NMR experiments is recommended for the complete structural elucidation of this compound. All experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
1D NMR Experiments:
-
¹H NMR (Proton): Provides information on the number of different types of protons and their electronic environments.
-
¹³C NMR (Carbon-13): Shows the number of different types of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is vital for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.
-
Data Presentation: Reference NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for doxorubicin and daunorubicin, which serve as a valuable reference for the expected spectral features of this compound. The numbering scheme for the anthracycline core is provided in the accompanying diagram.
Table 1: ¹H NMR Chemical Shift Data for Doxorubicin and Daunorubicin (in DMSO-d₆)
| Position | Doxorubicin (δ, ppm) | Daunorubicin (δ, ppm) | Multiplicity | J (Hz) |
| 1-H | 7.88 | 7.90 | d | 7.6 |
| 2-H | 7.85 | 7.86 | t | 8.0 |
| 3-H | 7.60 | 7.62 | d | 8.4 |
| 4-OCH₃ | 3.98 | 4.00 | s | |
| 6-OH | 13.98 | 14.00 | s | |
| 7-H | 4.95 | 4.96 | dd | 7.6, 5.6 |
| 8-Hax | 2.25 | 2.26 | m | |
| 8-Heq | 2.12 | 2.13 | m | |
| 9-OH | 5.42 | 5.44 | s | |
| 10-Hax | 2.95 | 2.96 | d | 18.4 |
| 10-Heq | 2.75 | 2.76 | d | 18.4 |
| 11-OH | 13.25 | 13.26 | s | |
| 14-CH₂ | 4.58 | 2.28 (CH₃) | s | |
| 1'-H | 5.25 | 5.26 | d | 3.2 |
| 2'-Hax | 1.75 | 1.76 | m | |
| 2'-Heq | 1.60 | 1.61 | m | |
| 3'-H | 3.55 | 3.56 | m | |
| 4'-H | 4.15 | 4.16 | m | |
| 4'-OH | 5.05 | 5.06 | d | 5.6 |
| 5'-H | 4.25 | 4.26 | m | |
| 5'-CH₃ | 1.12 | 1.13 | d | 6.4 |
| 3'-NH₂ | 7.80 | 7.81 | br s |
Table 2: ¹³C NMR Chemical Shift Data for Doxorubicin and Daunorubicin (in DMSO-d₆)
| Position | Doxorubicin (δ, ppm) | Daunorubicin (δ, ppm) |
| 1 | 120.1 | 120.2 |
| 2 | 136.6 | 136.8 |
| 3 | 119.3 | 119.5 |
| 4 | 161.2 | 161.3 |
| 4a | 120.1 | 120.4 |
| 5 | 186.7 | 187.0 |
| 5a | 111.0 | 111.2 |
| 6 | 156.5 | 156.5 |
| 6a | 135.5 | 135.8 |
| 7 | 70.0 | 70.1 |
| 8 | 36.6 | 36.7 |
| 9 | 75.1 | 75.2 |
| 10 | 33.1 | 33.2 |
| 10a | 134.4 | 134.5 |
| 11 | 155.8 | 155.9 |
| 11a | 110.5 | 110.6 |
| 12 | 186.4 | 186.5 |
| 12a | 134.9 | 135.0 |
| 4-OCH₃ | 56.8 | 56.9 |
| 13 (C=O) | 213.5 | 213.6 |
| 14 | 65.4 | 24.6 (CH₃) |
| 1' | 100.5 | 100.6 |
| 2' | 31.5 | 31.6 |
| 3' | 46.5 | 46.6 |
| 4' | 67.2 | 67.3 |
| 5' | 69.8 | 69.9 |
| 5'-CH₃ | 17.1 | 17.2 |
Note: Data is adapted from published literature on doxorubicin and daunorubicin and should be used as a reference. Actual chemical shifts for this compound may vary.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the NMR-based structural elucidation of this compound.
Caption: Overall workflow for this compound structure elucidation.
Caption: Logical flow of NMR data analysis for structure elucidation.
Conclusion
The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on a suite of NMR experiments. By following the protocols outlined in these application notes and using the provided reference data for closely related anthracyclines, researchers can confidently approach the complete structural assignment of this compound. The combination of 1D and 2D NMR techniques provides a powerful toolkit for delineating the intricate molecular architecture of this important antitumor antibiotic.
References
Application Notes and Protocols for Baumycin C1 in Cell Culture Experiments
Important Note: Extensive searches for "Baumycin C1" did not yield any specific information regarding its use in cell culture experiments, its mechanism of action, or any associated protocols. It is possible that "this compound" is a novel, proprietary, or less-documented compound.
Alternatively, the query may have contained a typographical error, and the intended compound could have been Bafilomycin C1 , a well-documented autophagy inhibitor with known anticancer properties. The following application notes and protocols are based on the available scientific literature for Bafilomycin C1 and are provided as a reference. Researchers should exercise caution and verify the identity and properties of their specific compound before proceeding with any experimental work.
Bafilomycin C1: Application Notes
Bafilomycin C1 is a macrolide antibiotic isolated from Streptomyces albolongus. It is a known inhibitor of vacuolar H+-ATPase (V-ATPase), which leads to the inhibition of autophagy and induction of apoptosis in various cancer cell lines.
Mechanism of Action
Bafilomycin C1 exhibits its cytotoxic effects primarily through the induction of G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis.[1] Key molecular events associated with Bafilomycin C1 treatment include:
-
Cell Cycle Arrest: Downregulation of cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, and upregulation of p21.[1]
-
Apoptosis Induction: Bafilomycin C1 treatment leads to mitochondrial membrane dysfunction through oxidative stress. This is accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and p53.[1] The activation of the intrinsic apoptotic pathway is further evidenced by the increased cleavage of caspase-9 and caspase-3.[1]
Data Presentation: Cytotoxicity of Bafilomycin C1
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for Bafilomycin C1 and other compounds against various cancer cell lines are summarized below.
| Cell Line | Compound | IC50 Value | Reference |
| SMMC7721 (Hepatocellular Carcinoma) | Bafilomycin C1 | Not Specified | [1] |
| HTB-26 (Breast Cancer) | Compound 1 & 2 | 10 - 50 µM | [2] |
| PC-3 (Prostate Cancer) | Compound 1 & 2 | 10 - 50 µM | [2] |
| HepG2 (Hepatocellular Carcinoma) | Compound 1 & 2 | 10 - 50 µM | [2] |
| HCT116 (Colorectal Cancer) | Compound 1 | 22.4 µM | [2] |
| HCT116 (Colorectal Cancer) | Compound 2 | 0.34 µM | [2] |
| MCF-7 (Breast Adenocarcinoma) | Bovicin HC5 | 279.39 µM | [3] |
| HepG2 (Hepatocellular Carcinoma) | Bovicin HC5 | 289.3 µM | [3] |
| MCF-7 (Breast Adenocarcinoma) | Nisin | 105.46 µM | [3] |
| HepG2 (Hepatocellular Carcinoma) | Nisin | 112.25 µM | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of a compound like Bafilomycin C1 in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cell proliferation.
Materials:
-
Human hepatocellular carcinoma SMMC7721 cells (or other suitable cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Bafilomycin C1 (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of Bafilomycin C1 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle distribution.
Materials:
-
Cells treated with Bafilomycin C1 (or test compound)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the percentage of apoptotic cells.
Materials:
-
Cells treated with Bafilomycin C1 (or test compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathway of Bafilomycin C1-Induced Apoptosis
Caption: Bafilomycin C1 induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship in Bafilomycin C1-Induced Cell Cycle Arrest
Caption: Bafilomycin C1 induces G0/G1 cell cycle arrest.
References
Baumycin C1: Application Notes and Protocols for Use as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baumycin C1 is an anthracycline antibiotic with potent antitumor activity. As a well-characterized compound, it serves as an essential reference standard in analytical chemistry for the identification, quantification, and quality control of anthracycline-based active pharmaceutical ingredients (APIs) and formulations. Its use is critical in method development and validation for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.
Physicochemical Properties and Certificate of Analysis Data
A reference standard of this compound should be accompanied by a Certificate of Analysis (CoA) providing key data points for its use in quantitative analysis. Below is a table summarizing typical data found on a CoA for this compound.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 63084-42-4 |
| Molecular Formula | C₂₈H₂₉NO₁₁ |
| Molecular Weight | 555.53 g/mol |
| Appearance | Red to Orange Solid |
| Purity (by HPLC) | ≥ 98.0% |
| Identification (¹H-NMR, MS) | Conforms to structure |
| Loss on Drying | ≤ 2.0% |
| Residue on Ignition | ≤ 0.1% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination and Quantification
This protocol outlines a stability-indicating HPLC method for the determination of this compound purity and its quantification in bulk drug substances and pharmaceutical dosage forms.
a. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 485 nm |
| Injection Volume | 10 µL |
b. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-50 µg/mL using the mobile phase as the diluent.
-
Sample Solution: Prepare a sample solution of the test article to a theoretical concentration of 20 µg/mL in the mobile phase.
c. System Suitability:
Before sample analysis, perform system suitability tests.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 2.0% |
d. Analysis and Calculation:
Inject the standard and sample solutions into the chromatograph. The percentage purity of this compound can be calculated using the following formula:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification in Biological Matrices
This protocol provides a method for the sensitive and selective quantification of this compound in plasma, suitable for pharmacokinetic studies.
a. Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min, 10-90% B; 2-2.5 min, 90% B; 2.5-3 min, 90-10% B; 3-4 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 556.2 -> 397.1 (Quantifier), 556.2 -> 215.1 (Qualifier) |
| Internal Standard (IS) | Daunorubicin (or other suitable analogue) |
b. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
c. Calibration and Quality Control:
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
| Sample Type | Concentration Range |
| Calibration Standards | 1 - 1000 ng/mL |
| Quality Control (QC) | Low (3 ng/mL), Medium (300 ng/mL), High (800 ng/mL) |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. This compound, as a reference standard, can be subjected to stress conditions to generate degradation products.
a. Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | 1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |
| Oxidative Degradation | 6% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours (solid state) |
| Photolytic Degradation | UV light (254 nm) and visible light for 7 days (solid state) |
b. Analysis:
Analyze the stressed samples using the validated HPLC method to separate the main peak of this compound from any degradation products.
Signaling Pathway
This compound, as an anthracycline, is believed to exert its antitumor effects through mechanisms similar to other members of this class, such as doxorubicin and daunorubicin. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Additionally, anthracyclines are known to generate reactive oxygen species (ROS), which can induce cellular stress and contribute to both their cytotoxic and cardiotoxic effects. Key signaling pathways implicated include the MAPK/ERK and PI3K/Akt pathways.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the use of this compound as a reference standard in a research or quality control setting.
Caption: Workflow for using this compound reference standard.
Conclusion
This compound is a critical tool for ensuring the accuracy and reliability of analytical data in the development and quality control of anthracycline-based drugs. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this compound as a reference standard in their analytical workflows. Adherence to these guidelines will support robust method development, validation, and routine analysis, ultimately contributing to the safety and efficacy of pharmaceutical products.
Application Notes and Protocols for the Quantification of Baumycin C1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baumycin C1 is an anthracycline antibiotic with potential applications in chemotherapy. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for closely related anthracyclines, such as doxorubicin and daunorubicin, and are adaptable for this compound.[1][2][3]
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC with Fluorescence Detection: A robust and widely available method that leverages the native fluorescence of anthracyclines for sensitive detection.[4][5] This method is cost-effective and suitable for routine analysis.
-
LC-MS/MS: A highly sensitive and selective method that provides definitive quantification, especially in complex biological matrices.[6][7][8][9] This technique is ideal for studies requiring low limits of quantification.
The choice of method will depend on the specific requirements of the study, including the required sensitivity, the complexity of the biological matrix, and the available instrumentation.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of anthracyclines in biological samples. These values can be used as a benchmark when validating the methods for this compound.
Table 1: HPLC with Fluorescence Detection - Typical Performance Characteristics
| Parameter | Plasma | Tissue Homogenate |
| Linearity Range | 5 - 1000 ng/mL | 0.1 - 4 µg/g |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5] | 0.1 µg/g[10] |
| Intra-day Precision (%RSD) | < 5.1% | < 10% |
| Inter-day Precision (%RSD) | < 9.6% | < 15% |
| Accuracy (%RE) | ± 2.6% | ± 15% |
| Extraction Recovery | 94.1 - 105.6%[5] | 52.4 - 95.2%[10] |
Table 2: LC-MS/MS - Typical Performance Characteristics
| Parameter | Plasma | Tissue Homogenate |
| Linearity Range | 0.5 - 250 ng/mL | 0.5 - 500 ng/g |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] | 0.5 ng/g[6] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% of Nominal) | 85 - 115% | 85 - 115% |
| Extraction Recovery | > 70% | > 70% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC with Fluorescence Detection
This protocol is adapted from established methods for doxorubicin quantification.[4][5]
1. Materials and Reagents
-
This compound analytical standard
-
Daunorubicin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Drug-free human plasma
2. Instrumentation
-
HPLC system with a fluorescence detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (Daunorubicin, 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 20 µL onto the HPLC system.
4. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid), 60:40 (v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 35°C
-
Fluorescence Detection: Excitation at 475 nm, Emission at 580 nm[5]
5. Calibration and Quality Control
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process standards and QC samples alongside the unknown samples.
Protocol 2: Quantification of this compound in Tissue Homogenate using LC-MS/MS
This protocol is based on methods for the analysis of doxorubicin in tissue samples.[6][10]
1. Materials and Reagents
-
This compound analytical standard
-
Daunorubicin (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Drug-free tissue (e.g., liver, tumor)
-
Homogenizer
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator
3. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize 100 mg of tissue in 400 µL of water.
-
To 100 µL of tissue homogenate, add 10 µL of IS solution (Daunorubicin, 1 µg/mL in methanol).
-
Add 500 µL of a chloroform:isopropanol (1:1, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 15,000 g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of this compound and Daunorubicin standards. For Daunorubicin (IS), a common transition is m/z 528.1 → 321.0.[7]
5. Calibration and Quality Control
-
Prepare calibration standards by spiking drug-free tissue homogenate with known concentrations of this compound.
-
Prepare QC samples at low, medium, and high concentrations.
-
Analyze standards and QC samples with each batch of unknown samples.
Visualizations
Caption: Workflow for this compound quantification in plasma by HPLC.
Caption: Workflow for this compound quantification in tissue by LC-MS/MS.
Method Validation Considerations
For both protocols, a full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: Ensure no interference from endogenous components in the matrix.
-
Linearity: Establish the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined at multiple concentration levels (LQC, MQC, HQC).
-
Recovery: Assess the efficiency of the extraction process.
-
Matrix Effect: Evaluate the influence of the biological matrix on analyte ionization (for LC-MS/MS).
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).
References
- 1. Nanotherapeutics with anthracyclines: methods of determination and quantification of anthracyclines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved HPLC method for doxorubicin quantification in rat plasma to study the pharmacokinetics of micelle-encapsulated and liposome-encapsulated doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ekjcp.org [ekjcp.org]
- 7. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Induction Assay with Baumycin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baumycin C1 is an anthracycline antibiotic with potential applications in cancer chemotherapy. Anthracyclines are a class of drugs known to induce apoptosis, or programmed cell death, in cancer cells. This document provides detailed application notes and protocols for assessing the apoptosis-inducing effects of this compound on cancer cell lines. The methodologies described herein are standard techniques for studying apoptosis and can be adapted for various research and drug development purposes.
Data Presentation
Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 4.0 | 2.1 |
| Doxorubicin | 5 | 8.9 | 10.7 |
| Doxorubicin | 10 | 15.5 | - |
| Doxorubicin | 20 | - | - |
Data is representative of findings in HT-29 cells and may vary depending on the cell line and experimental conditions.[1]
Table 2: Caspase-3/7 Activity Assay
| Treatment | Concentration (µM) | Incubation Time (h) | Caspase-3/7 Activity (% of Control) |
| Control | 0 | 4 | 100 |
| Doxorubicin | 0.1 | 4 | ~120 |
| Doxorubicin | 1 | 4 | ~150 |
| Control | 0 | 8 | 100 |
| Doxorubicin | 0.1 | 8 | ~140 |
| Doxorubicin | 1 | 8 | ~180 |
Data is representative of findings in H9c2 cells and may vary depending on the cell line and experimental conditions.[2]
Table 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
| Treatment | Concentration (µM) | JC-1 Red/Green Fluorescence Ratio | % Decrease in ΔΨm |
| Control | 0 | 3.2 | 0 |
| Doxorubicin | 0.1 | 2.5 | 21.9 |
| Doxorubicin | 0.5 | 1.8 | 42.0 |
Data is representative of findings in H9c2 cells and may vary depending on the cell line and experimental conditions.[3]
Table 4: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment | Concentration (µM) | Incubation Time (h) | Bax/Bcl-xL mRNA Ratio (Fold Change) | Cleaved PARP (Fold Change) |
| Control | 0 | 48 | 1.0 | 1.0 |
| Doxorubicin | 0.1 | 48 | >5.0 | - |
| Doxorubicin | 0.5 | 48 | >5.0 | - |
| Doxorubicin | 1 | 48 | >5.0 | - |
| Control | 0 | 72 | 1.0 | - |
| Doxorubicin | 1 | 72 | 4.5 | - |
Data is representative of findings in MCF-7 cells and may vary depending on the cell line and experimental conditions.[4] Note: Cleaved PARP is a downstream indicator of caspase activation.
Experimental Protocols
1. Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][5][6][7]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 200 xg for 5 minutes at 4°C.[2]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within one hour.
-
2. Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
-
Principle: This assay is based on the cleavage of a specific colorimetric substrate, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3 and -7. The cleavage releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
-
Materials:
-
Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 xg for 1 minute and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume with Cell Lysis Buffer.
-
Add 2X Reaction Buffer (with DTT) to each well.
-
Add the DEVD-pNA substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
3. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the disruption of mitochondrial membrane potential, an early event in the intrinsic pathway of apoptosis.
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[8]
-
Materials:
-
JC-1 Assay Kit
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate or on coverslips and treat with this compound.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.[9][10]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity at both red (~590 nm) and green (~529 nm) emission wavelengths using a fluorescence microscope or a microplate reader.
-
Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
-
4. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.[8][11]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
-
Key Protein Targets:
-
Bcl-2 family: Pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The ratio of pro- to anti-apoptotic proteins is critical in regulating apoptosis.
-
Caspases: Pro-caspases and their cleaved (active) forms (e.g., caspase-3, caspase-8, caspase-9).
-
PARP: Poly (ADP-ribose) polymerase, a substrate for activated caspase-3. Cleavage of PARP is a hallmark of apoptosis.
-
-
Procedure:
-
Prepare cell lysates from this compound-treated and control cells using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Signaling pathways of anthracycline-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Responses to Sublethal Doxorubicin in H9c2 Cardiomyocytes: The Role of Phosphorylated CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated Receptor 1 Activation Enhances Doxorubicin-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Mitochondrial Amount Determines Doxorubicin‐Induced Cardiotoxicity in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Downregulation of doxorubicin-induced myocardial apoptosis accompanies postnatal heart maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Baumycin C1 Production in Streptomyces
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to enhance the yield of Baumycin C1 from Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy to increase the yield of this compound?
A1: The primary strategy involves metabolic engineering of the Streptomyces strain. This typically includes the overexpression of positive regulatory genes and the deletion of negative regulatory genes within the Baumycin (Bmc) biosynthetic gene cluster. A common approach is to overexpress the bmrU gene, which positively regulates the cluster, and knock out the bmrL gene, a negative regulator.
Q2: What are the key precursor molecules for this compound biosynthesis?
A2: The biosynthesis of this compound, an anthracycline antibiotic, starts from the condensation of nine C2 units derived from propionyl-CoA and malonyl-CoA. Therefore, ensuring an adequate supply of these precursor molecules is crucial for high-yield production.
Q3: What is a suitable fermentation medium for producing this compound?
A3: A commonly used medium for Streptomyces fermentation and anthracycline production is R5A medium. It is a complex medium designed to support robust growth and secondary metabolite production. See the Experimental Protocols section for the detailed composition.
Q4: How can I quantify the production of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. Samples from the fermentation broth are typically extracted with an organic solvent (e.g., ethyl acetate), and the extract is then analyzed using a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.
Troubleshooting Guide
Q: My Streptomyces strain is producing very low or no this compound. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Verify Strain Integrity: Ensure your Streptomyces strain has not lost the Baumycin biosynthetic gene cluster through genetic instability. This can be checked by PCR amplification of key biosynthetic genes.
-
Optimize Culture Conditions: Fermentation conditions are critical. Review and optimize parameters such as temperature, pH, aeration, and agitation speed. The optimal temperature for many Streptomyces species is around 28-30°C.
-
Check Medium Composition: Ensure the fermentation medium (e.g., R5A) is prepared correctly. Inadequate levels of carbon, nitrogen, or trace elements can severely limit secondary metabolite production.
-
Investigate Regulatory Gene Expression: The expression levels of regulatory genes like bmrU (positive) and bmrL (negative) can be a bottleneck. Consider constructing engineered strains with bmrU overexpression and/or bmrL knockout.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Q: I have successfully engineered my strain, but the yield is still suboptimal. How can I further improve it?
A: If basic genetic engineering and fermentation optimization are not sufficient, consider these advanced strategies:
-
Precursor Feeding: Supplement the fermentation medium with precursors like propionate or specific amino acids that can be converted to propionyl-CoA and malonyl-CoA. This can alleviate potential bottlenecks in the primary metabolic pathways that supply building blocks for this compound.
-
Metabolic Pathway Engineering: Beyond the regulatory genes, you can engineer the precursor supply pathways. For example, overexpressing genes involved in the synthesis of propionyl-CoA could increase the pool of this key precursor.
-
Process Optimization in Bioreactors: Scale up your fermentation from shake flasks to controlled bioreactors. This allows for precise control of pH, dissolved oxygen, and nutrient feeding strategies (e.g., fed-batch culture), which can significantly enhance yield.
Experimental Protocols
Protocol 1: Overexpression of the bmrU Gene
This protocol describes the construction of a Streptomyces strain that overexpresses the positive regulatory gene bmrU.
-
Plasmid Construction:
-
Amplify the bmrU gene from the genomic DNA of the wild-type Streptomyces strain using PCR.
-
Clone the amplified bmrU fragment into an integrative expression vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).
-
Verify the resulting plasmid (e.g., pSET152-bmrU) by restriction digestion and sequencing.
-
-
Strain Transformation:
-
Introduce the pSET152-bmrU plasmid into the desired Streptomyces host strain via intergeneric conjugation from E. coli (e.g., ET12567/pUZ8002).
-
Select for exconjugants on a suitable medium containing an appropriate antibiotic (e.g., apramycin).
-
-
Verification of Overexpression:
-
Confirm the integration of the plasmid by PCR.
-
Perform quantitative real-time PCR (qRT-PCR) to confirm the increased transcription level of the bmrU gene compared to the wild-type strain.
-
Experimental Workflow for bmrU Overexpression
Caption: Workflow for generating a bmrU overexpression strain.
Protocol 2: Fermentation and HPLC Analysis
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., TSB) with Streptomyces spores.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.
-
-
Production Fermentation:
-
Inoculate a 250 mL flask containing 50 mL of R5A fermentation medium with 2.5 mL of the seed culture.
-
Incubate at 28°C and 220 rpm for 7-10 days.
-
-
Sample Extraction:
-
Take a 1 mL sample of the fermentation broth.
-
Adjust the pH to 8.0 and extract with an equal volume of ethyl acetate by vigorous vortexing.
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Evaporate the solvent and redissolve the residue in a known volume of methanol.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Monitor the absorbance at a specific wavelength (e.g., 495 nm) to detect and quantify this compound against a standard curve.
-
Data & Analysis
Table 1: Composition of R5A Fermentation Medium
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soluble Starch | 20.0 |
| Yeast Extract | 5.0 |
| Casamino Acids | 0.1 |
| K2SO4 | 0.25 |
| MgCl2·6H2O | 10.12 |
| Trace Element Soln. | 2 mL/L |
| TES Buffer (pH 7.2) | 5.73 |
Note: Autoclave liquids and solids separately and combine after cooling.
Table 2: Impact of Genetic Modifications on this compound Yield
| Strain | Relevant Genotype | Relative this compound Yield (%) |
| Wild-Type | bmrU+, bmrL+ | 100 |
| bmrL Deletion Mutant | ΔbmrL | ~150 |
| bmrU Overexpression | ermEp-bmrU | ~200 |
| Combined Modification | ΔbmrL, ermEp-bmrU | ~350-400 |
Note: Yields are approximate and can vary based on specific fermentation conditions.
Signaling Pathway of this compound Regulation
Caption: Regulatory pathway of this compound biosynthesis.
Technical Support Center: Overcoming Baumycin C1 Solubility Challenges in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Baumycin C1, its poor aqueous solubility can present a significant hurdle in experimental design and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when preparing and using this compound solutions for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions like PBS or cell culture media?
A1: this compound, an anthracycline antibiotic, possesses a complex and largely hydrophobic molecular structure. This chemical nature leads to low solubility in polar solvents like water and aqueous buffers, often resulting in precipitation, especially at higher concentrations.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, a water-miscible organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. Ethanol can also be used, but DMSO generally allows for higher stock concentrations.
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue. It indicates that the concentration of this compound has exceeded its solubility limit in the final solution. It is crucial not to use a solution with a precipitate for your experiments, as the actual concentration of the dissolved compound will be unknown and the precipitate itself can be toxic to cells. Refer to the troubleshooting guide below for solutions.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is essential to perform a vehicle control experiment to ensure that the DMSO concentration used does not affect cell viability or the experimental endpoint.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving common precipitation problems encountered during the preparation of this compound working solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. | 1. High Final Concentration: The target concentration of this compound in the aqueous solution is above its solubility limit. 2. Improper Mixing Technique: Adding the DMSO stock too quickly or without adequate mixing can create localized high concentrations, leading to precipitation. | 1. Reduce Final Concentration: Lower the final concentration of this compound in your experiment. If a high concentration is necessary, consider alternative formulation strategies (see Advanced Strategies section). 2. Optimize Dilution Method: Pre-warm the aqueous buffer or media to 37°C. While gently vortexing or swirling the aqueous solution, add the DMSO stock drop-wise and slowly. This gradual addition helps to prevent localized supersaturation. |
| Solution is initially clear but a precipitate forms over time (e.g., during incubation). | 1. Metastable Solution: The initial concentration was at the edge of solubility, and changes in temperature or pH during the experiment caused the compound to precipitate. 2. Interaction with Media Components: this compound may interact with components in the cell culture medium (e.g., proteins in serum), leading to the formation of insoluble complexes. | 1. Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound immediately before use. Do not store diluted aqueous solutions. 2. Test in Simpler Buffers: To determine if media components are the issue, try dissolving this compound in a simple buffer like PBS at the same concentration. If it remains soluble, consider using a serum-free medium for your experiment or reducing the serum concentration if possible. |
| Inconsistent experimental results between batches. | 1. Inaccurate Stock Concentration: The initial stock solution in DMSO was not fully dissolved or has degraded. 2. Variable Precipitation: The degree of precipitation in the working solutions varies between experiments, leading to different effective concentrations of the drug. | 1. Ensure Complete Dissolution of Stock: When preparing the DMSO stock, vortex thoroughly and, if necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter. 2. Standardize Dilution Protocol: Follow a strict and consistent protocol for preparing your working solutions, as outlined in the "Experimental Protocols" section, to ensure reproducibility. |
Quantitative Solubility Data (for a related anthracycline)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 30.0 | 69.70 |
| DMF | 30.0 | 69.70 |
| PBS (pH 7.2) | 2.0 | 4.65 |
Note: This data is for a compound with a molecular weight of 430.4 g/mol and should be used as a guideline. The actual solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of approximately 800 g/mol , you would need 8 mg of the powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with serum and supplements, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium (e.g., 999 µL).
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution (1 µL) drop-wise.
-
Continue to mix gently for another 10-15 seconds to ensure the solution is homogeneous.
-
Visually inspect the final working solution to ensure there is no precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assays.
Potential Signaling Pathways and Experimental Workflows
The primary mechanism of action for anthracyclines like this compound involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis. Additionally, many natural product-derived anticancer agents have been shown to modulate key signaling pathways that control cell survival, proliferation, and death.
General Mechanism of Anthracycline-Induced Apoptosis
This diagram illustrates the general pathway by which anthracyclines, including likely this compound, induce programmed cell death.
Caption: General mechanism of anthracycline-induced apoptosis.
Potential Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK pathways are critical for cell survival and proliferation and are often dysregulated in cancer. Many anticancer compounds exert their effects by inhibiting these pathways. It is plausible that this compound could also modulate these cascades.
Caption: Potential inhibitory effects of this compound on PI3K/Akt and MAPK pathways.
Experimental Workflow for Investigating this compound's Effects
This workflow outlines the key steps for researchers studying the cellular effects of this compound, from initial solubility testing to more complex mechanistic studies.
Caption: Recommended experimental workflow for studying this compound.
Stability of Baumycin C1 in different solvents and temperatures
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for Baumycin C1 and related anthracyclines?
A1: Based on data for related compounds like doxorubicin and daunorubicin, it is recommended to store stock solutions at 4°C, protected from light.[1][2] For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Q2: I observed a color change in my this compound solution. What does this indicate?
A2: A color change in an anthracycline solution can be an indicator of degradation. The stability of these compounds is often pH-dependent.[3] It is crucial to monitor the pH of your solutions and use buffered systems when possible. Any visual change, such as color alteration or precipitation, warrants a fresh preparation of the solution.
Q3: Can I use PVC containers to store this compound solutions?
A3: Studies on doxorubicin, epirubicin, and daunorubicin have shown that these compounds are generally stable in PVC infusion bags for up to 7 days at 4°C.[1][2] However, some anthracyclines have been reported to adsorb to container walls, which can affect the effective concentration of the drug.[4] It is good practice to verify compatibility with your specific container material or use glass or polypropylene containers to minimize adsorption.
Q4: How long can I expect this compound to be stable in common infusion fluids?
A4: While specific data for this compound is unavailable, studies on related anthracyclines provide some guidance. Daunorubicin has shown acceptable stability (≥90% of the original concentration) for over 48 hours at ambient temperature in 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (NS), and Lactated Ringer's Injection (LR).[3] Doxorubicin exhibited similar stability in D5W and NS.[3] However, the stability is highly dependent on the specific drug and the pH of the infusion fluid.[3] For instance, pirarubicin was found to precipitate in 0.9% NaCl.[1][2]
Q5: What is the best method to determine the stability of this compound in my experimental setup?
A5: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This technique can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low bioactivity | Degradation of the compound due to improper storage or handling. Adsorption to container surfaces. | Prepare fresh solutions from a new stock. Use glass or polypropylene containers. Verify the concentration of the solution using a validated analytical method like HPLC. |
| Precipitation in solution | Poor solubility in the chosen solvent or buffer. pH of the solution is at or near the compound's isoelectric point. | Check the solubility profile of the compound. Adjust the pH of the solution. Consider using a different solvent system. |
| Inconsistent experimental results | Instability of the compound under experimental conditions (e.g., temperature, light exposure). | Perform a time-course stability study under your specific experimental conditions. Protect solutions from light and maintain a constant temperature. |
Stability Data of Related Anthracycline Antibiotics
The following table summarizes the stability of several anthracycline antibiotics in different infusion fluids at ambient temperature, as determined by HPLC.
| Compound | Infusion Fluid | Stability (≥90% of initial concentration) | Reference |
| Daunorubicin | 5% Dextrose (D5W) | > 48 hours | [3] |
| 0.9% Sodium Chloride (NS) | > 48 hours | [3] | |
| Lactated Ringer's (LR) | > 48 hours | [3] | |
| Doxorubicin | 5% Dextrose (D5W) | > 48 hours | [3] |
| 0.9% Sodium Chloride (NS) | > 48 hours | [3] | |
| Aclacinomycin A | 5% Dextrose (D5W) | > 48 hours | [3] |
| 0.9% Sodium Chloride (NS) | > 48 hours | [3] | |
| Lactated Ringer's (LR) | > 48 hours | [3] | |
| Zorubicin | Normosol-R pH 7.4 | ~ 22 hours | [3] |
| Epirubicin | 5% Glucose | Stable for 7 days at 4°C | [1][2] |
| 0.9% NaCl | Stable for 7 days at 4°C | [1][2] | |
| Pirarubicin | 5% Glucose | Stable for 5 days at 4°C | [1][2] |
| 0.9% NaCl | Precipitates | [1][2] |
Experimental Protocols
Protocol: General Stability Testing of an Anthracycline Compound Using HPLC
-
Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution. Store the stock solution under appropriate conditions (e.g., -20°C, protected from light).
-
Preparation of Test Solutions: Dilute the stock solution with the desired solvents or buffers (e.g., PBS, cell culture media, infusion fluids) to the final working concentration.
-
Incubation: Aliquot the test solutions into appropriate containers (e.g., glass vials) and incubate them under different temperature and light conditions (e.g., 4°C, 25°C, 37°C; protected from light vs. exposed to light).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Sample Analysis: Analyze the samples immediately or store them at -80°C until analysis. Use a validated stability-indicating HPLC method to quantify the remaining concentration of the parent compound. A reversed-phase C18 column with fluorescence or UV detection is commonly used for anthracyclines.[1][2]
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A compound is generally considered stable if ≥90% of the initial concentration remains.
Visualizations
Caption: Workflow for assessing the stability of a compound under various experimental conditions.
References
- 1. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags | Semantic Scholar [semanticscholar.org]
- 3. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concomitant adsorption and stability of some anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Baumycin C1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Baumycin C1, an anthracycline antibiotic with significant antitumor and antiviral properties. Given its close structural and functional relationship to daunorubicin and doxorubicin, and its classification as a potential impurity in preparations of these widely used chemotherapeutics, understanding its experimental behavior is critical for accurate and reproducible results. This guide addresses common experimental artifacts, provides troubleshooting strategies, and offers detailed protocols for key assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My cell viability assays with this compound show inconsistent results and high variability. What are the potential causes?
A1: High variability in cell viability assays is a common challenge. Several factors could be at play:
-
Compound Stability and Solubility: this compound, a red solid, is soluble in methanol and DMSO.[1] However, its stability in aqueous cell culture media over long incubation periods can be a concern. Anthracyclines can degrade in solution, especially with changes in pH or exposure to light.[2][3]
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound in DMSO for each experiment and store them protected from light at -20°C for short-term use. For long-term storage, lyophilized powder is recommended.[4]
-
When diluting into culture media, ensure rapid and thorough mixing. Avoid repeated freeze-thaw cycles of the stock solution.[4]
-
Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
-
-
-
Cell Seeding Density and Growth Phase: The density at which cells are seeded and their metabolic state can significantly impact their sensitivity to cytotoxic agents.
-
Troubleshooting:
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Ensure even cell distribution in multi-well plates to avoid "edge effects."
-
-
-
Presence of Impurities: The isolation of this compound from Streptomyces species can yield other structurally related anthracyclines.[5] The presence of these impurities, even in small amounts, can affect the overall cytotoxicity.
-
Troubleshooting:
-
Use highly purified this compound. If purity is uncertain, consider analytical techniques like HPLC to assess the presence of contaminants.
-
-
Q2: I am observing unexpected fluorescence in my control wells or interference in my fluorescence-based assays. Could this compound be the cause?
A2: Yes, this is a significant and common artifact. Anthracyclines, including this compound, are inherently fluorescent molecules. This intrinsic fluorescence can interfere with a wide range of fluorescence-based assays, including:
-
Flow cytometry for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis.
-
Fluorescence microscopy.
-
Fluorescent reporter gene assays.
-
Assays using fluorescent dyes for measuring intracellular events (e.g., calcium imaging, reactive oxygen species detection).
-
Troubleshooting:
-
Spectral Analysis: If possible, determine the excitation and emission spectra of this compound under your experimental conditions. For the related compound doxorubicin, the maximum excitation and emission wavelengths are approximately 470 nm and 560 nm, respectively.[6][7] This information is crucial for selecting appropriate fluorophores and filter sets to minimize spectral overlap.
-
Unstained Controls: Always include an "unstained" control group of cells treated with this compound at the same concentrations as your experimental groups. This will allow you to quantify the background fluorescence from the compound itself and subtract it from your experimental readings.
-
Compensation in Flow Cytometry: For flow cytometry experiments, proper compensation is critical. Use the unstained, this compound-treated cells to set the compensation for the channel where the compound's fluorescence is detected.
-
Alternative Assays: If fluorescence interference cannot be adequately controlled, consider using non-fluorescence-based assays, such as colorimetric or luminescent assays, for endpoints like cell viability (e.g., MTT or CellTiter-Glo®).
-
Q3: What is the expected cytotoxic potency of this compound, and what concentrations should I use in my experiments?
A3: While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, its potent antitumor activity is recognized. In one study, a crude extract containing this compound showed strong activity, and related new natural products isolated alongside it had IC50 values greater than 6 µg/mL in several human cancer cell lines, including lung, breast, melanoma, kidney, and uterus cancer lines.[5] Given that the primary activity of the crude extract was attributed to this compound, it is likely to be potent.[5]
-
Experimental Approach:
-
It is recommended to perform a dose-response curve starting from a low nanomolar range and extending to the micromolar range (e.g., 1 nM to 10 µM) to determine the IC50 value in your specific cell line.
-
For initial experiments, a concentration range of 0.1 to 5 µM for 12-24 hours is a reasonable starting point, similar to what is used for doxorubicin.[4]
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 of related compounds | >6 µg/mL | LXFA 629L & LXFL 529L (lung), MAXF 401NL (breast), MEXF 462NL (melanoma), RXF 944L (kidney), UXF 1138L (uterus) | [5] |
Note: This IC50 value is for new natural products isolated along with this compound, which itself is considered the main active component of the crude extract.
Key Experimental Protocols
Protocol 1: DNA Intercalation Assay
The primary mechanism of action for anthracyclines is DNA intercalation.[8] This can be assessed by observing changes in the supercoiling of plasmid DNA.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of this compound in a suitable reaction buffer. Include a vehicle control (DMSO).
-
Incubation: Incubate the mixture at room temperature for 15 minutes to allow for intercalation.
-
Topoisomerase I Treatment: Add DNA Topoisomerase I to the reaction and incubate for an additional hour. Topoisomerase I will relax the supercoiled DNA that has not been constrained by the intercalated drug.
-
Reaction Termination and DNA Purification: Stop the reaction and purify the DNA using a phenol-chloroform extraction followed by ethanol precipitation.
-
Gel Electrophoresis: Resolve the DNA samples on a 1% agarose gel.
-
Analysis: Visualize the DNA bands under UV light. Intercalation will result in a change in the linking number of the plasmid DNA, leading to a different migration pattern compared to the control.[9]
Protocol 2: Topoisomerase II Inhibition Assay (Decatenation Assay)
Anthracyclines are also known to inhibit topoisomerase II, an enzyme crucial for DNA replication and segregation.[2][6]
Methodology:
-
Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.
-
Reaction Setup: In a reaction buffer, incubate recombinant human topoisomerase IIα or IIβ with kDNA in the presence of varying concentrations of this compound or a vehicle control.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 30-40 minutes.
-
Reaction Termination: Stop the reaction by adding a gel loading buffer containing a chelating agent (e.g., EDTA).
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles, which will migrate faster through the gel. Inhibition by this compound will result in a higher proportion of catenated kDNA.[10]
Visualizing Experimental Workflows and Pathways
Experimental Workflow: Troubleshooting Cell Viability Assays
Caption: Troubleshooting workflow for inconsistent cell viability assays with this compound.
Signaling Pathway: Mechanism of Action of Anthracyclines
Caption: Proposed mechanism of action for this compound, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]
- 3. Chemical stability of mitomycin C in culture medium with and without fetal calf serum as determined by high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 5. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA intercalation assay [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Baumycin C1 Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies encountered during in vitro cytotoxicity assays with Baumycin C1. Given that this compound is an anthracycline antibiotic, this guide draws upon the established knowledge of this class of compounds to provide targeted advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an analog of daunorubicin and belongs to the anthracycline class of antibiotics. Its primary cytotoxic effects are believed to be mediated through three main mechanisms:
-
DNA Intercalation: The planar ring structure of anthracyclines inserts between DNA base pairs, disrupting DNA replication and transcription.[1][2][3]
-
Topoisomerase II Inhibition: this compound likely forms a stable complex with DNA and the topoisomerase II enzyme. This "poisons" the enzyme, preventing the re-ligation of DNA strands after they have been cut, which leads to double-strand breaks and apoptosis.[1][3][4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components like DNA, proteins, and lipids.[1][3][5]
Q2: Are there specific properties of this compound that can interfere with cytotoxicity assays?
A2: Yes, as an anthracycline, this compound possesses intrinsic fluorescence. This property can interfere with fluorescence-based assays, such as those using fluorescent dyes to measure viability or apoptosis, potentially leading to artificially high background signals.[6] It is crucial to include "compound-only" controls to account for this.
Q3: How should this compound be stored and handled?
A3: Anthracyclines are known to be sensitive to light and can degrade over time in solution.[7][8] To ensure consistency:
-
Store stock solutions in the dark at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh dilutions of this compound in culture medium for each experiment.
-
Protect all solutions containing this compound from light as much as possible.
Q4: Which type of cytotoxicity assay is most suitable for this compound?
A4: The choice of assay can significantly impact the results.
-
For colorimetric assays (e.g., MTT, XTT): These are generally suitable but be aware that some compounds can directly reduce the tetrazolium salts, leading to false-positive results.[9] Always include a "compound-only" control in cell-free media.
-
For fluorescence-based assays: Due to the intrinsic fluorescence of anthracyclines, it is critical to select fluorescent dyes with emission spectra that do not overlap with that of this compound.[6] Alternatively, use assays that are less susceptible to fluorescence interference.
-
Luminescence-based assays (e.g., ATP assays): These are often a good choice as they are less prone to interference from colored or fluorescent compounds.
-
Flow cytometry: When analyzing apoptosis using flow cytometry, be mindful of the autofluorescence of this compound, which can interfere with channels excited by certain lasers (e.g., 488 nm).[6] Proper compensation controls are essential.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent Cell Seeding: Uneven distribution of cells at the start of the experiment is a major source of variability.[10] | - Ensure a homogenous single-cell suspension before and during plating.- After dispensing, let the plate sit at room temperature for 20-30 minutes on a level surface before incubation to allow for even cell settling. |
| "Edge Effect": Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth.[9] | - Avoid using the outer wells of the plate. Instead, fill them with sterile PBS or media to maintain humidity.- Ensure proper humidification in the incubator. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant concentration errors. | - Use calibrated pipettes and practice consistent pipetting techniques.- Perform serial dilutions to avoid pipetting very small volumes. | |
| Inconsistent IC50 Values Between Experiments | Cell Passage Number and Health: Cells at high passage numbers can have altered growth rates and drug sensitivity.[10] | - Use cells from a consistent, low-passage range for all experiments.- Regularly check cell morphology and doubling time to ensure consistency. |
| Initial Cell Seeding Density: The starting number of cells can influence the apparent cytotoxicity.[10] | - Optimize and maintain a consistent seeding density for all experiments. Ensure cells are in the exponential growth phase during treatment. | |
| Compound Instability: this compound, like other anthracyclines, may degrade in solution over time.[7] | - Prepare fresh drug dilutions for each experiment from a validated stock solution.- Protect solutions from light. | |
| High Background Signal in Assay | Intrinsic Color/Fluorescence of this compound: Anthracyclines are colored and fluorescent, which can interfere with absorbance and fluorescence readings.[6] | - Include "compound-only" controls (media + this compound, no cells) for every concentration.- Subtract the average background signal from these controls from the corresponding experimental wells. |
| Phenol Red Interference: Phenol red in culture media can interfere with some fluorescent probes. | - Use phenol red-free media during the assay incubation period if using a fluorescent readout. | |
| No or Low Cytotoxic Effect Observed | Compound Inactivity: The batch of this compound may be inactive or degraded. | - Test the compound on a known sensitive cell line as a positive control.- Ensure proper storage and handling of the compound. |
| Suboptimal Compound Concentration: The concentration range tested may be too low. | - Perform a wide range of serial dilutions to determine the appropriate concentration range for your cell line. | |
| Cell Line Resistance: The chosen cell line may be inherently resistant to anthracyclines. | - Verify the sensitivity of your cell line by determining its IC50 value.- Consider using a different, more sensitive cell line if necessary. | |
| Low Viability in Negative Control Wells | Suboptimal Culture Conditions: Issues with the incubator, media, or supplements can stress the cells.[10] | - Verify incubator temperature (37°C) and CO2 levels (typically 5%).- Ensure culture medium is not expired and is properly supplemented. |
| Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells.[10] | - Use gentle cell handling techniques.- Optimize trypsinization time and centrifugation speed. |
Quantitative Data
As specific IC50 values for this compound are not widely published, the following table provides reference IC50 values for its parent compound, daunorubicin, in various cancer cell lines. These values can serve as a preliminary guide for designing your experiments. Note that IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time | Daunorubicin IC50 |
| HL-60 | Acute Myeloid Leukemia | MTT | 24 h | 2.52 µM[11] |
| U937 | Acute Myeloid Leukemia | MTT | 24 h | 1.31 µM[11] |
| THP-1 | Acute Myeloid Leukemia | CCK-8 | 72 h | ~1.0 µM[12] |
| KG-1 | Acute Myeloid Leukemia | CCK-8 | 72 h | ~0.5 µM[12] |
| HeLa | Cervical Cancer | MTT | 24 h | 2.9 µM[13] |
| MCF-7 | Breast Cancer | MTT | 24 h | 2.5 µM[13] |
Experimental Protocols
General Protocol for this compound Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., in DMSO) and protect it from light.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include vehicle-only controls (e.g., DMSO at the highest concentration used) and no-treatment controls.
-
Set up "compound-only" background control wells containing media and each concentration of this compound, but no cells.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Subtract the average absorbance of the "compound-only" background controls from the corresponding experimental wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Diagram of the Anthracycline Cytotoxicity Signaling Pathway
Caption: General signaling pathway of anthracycline cytotoxicity.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity results.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of anthracycline antitumour agents in infusion fluids. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Optimizing Baumycin C1 Concentration for In Vitro Studies
Disclaimer: Baumycin C1 is an anthracycline antibiotic. Due to the limited availability of specific data for this compound in public literature, this guide is based on the well-established principles and experimental data for closely related and extensively studied anthracyclines, such as doxorubicin. These guidelines are intended to serve as a starting point for your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: As an anthracycline, this compound is understood to exert its anticancer effects through multiple mechanisms. The primary modes of action include:
-
DNA Intercalation: The planar ring structure of the molecule inserts itself between DNA base pairs, obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks that are critical for its cytotoxic effect.[1]
-
Free Radical Formation: The drug can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components like lipids, proteins, and DNA.[1]
Q2: How do I determine a suitable starting concentration for my cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Literature Review: Search for studies using similar anthracyclines (e.g., doxorubicin, daunorubicin) on your specific cell line or a similar cancer type to find a preliminary range.
-
Pilot Experiment: Test a broad range of concentrations (e.g., from 0.01 µM to 10 µM) in a viability assay like MTT or SRB.
-
IC50 Determination: Based on the pilot results, perform a more detailed dose-response curve with a narrower range of concentrations to accurately calculate the IC50 value. A detailed protocol is provided below.
Q3: What should I use to dissolve and dilute this compound?
A3: Anthracyclines are often sparingly soluble in water. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it in your cell culture medium for final working concentrations.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Stock Concentration: Prepare a stock solution in the range of 1-10 mM. Store at -20°C or -80°C, protected from light.
-
Working Dilution: When preparing your working concentrations, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your cells (typically ≤ 0.1% v/v for DMSO). Always include a vehicle control (medium with the same final solvent concentration) in your experiments.
Q4: Why am I observing high variability in my experimental results?
A4: Inconsistent results can arise from several factors. Key areas to check include:
-
Cell Density: Ensure a consistent number of cells are seeded in each well, as cell confluence significantly impacts drug sensitivity.
-
Serum Lot Variation: Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting cell proliferation and drug response. It is advisable to test new lots or purchase a large batch for long-term studies.[2]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug sensitivity.
-
Drug Preparation: Prepare fresh dilutions of this compound from the frozen stock for each experiment to avoid degradation.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentrations.
| Problem | Possible Cause | Recommended Solution |
| High IC50 Value / Low Cytotoxicity | Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps (e.g., P-glycoprotein).[3] | Action: Verify the sensitivity of your cell line from literature. Consider using a different, more sensitive cell line or a known chemosensitizer. |
| Incorrect Exposure Time: The incubation period may be too short for the drug to exert its effect. | Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your cell line. | |
| Drug Degradation: this compound, like other anthracyclines, can be sensitive to light and degradation in solution. | Action: Protect drug solutions from light. Prepare fresh working dilutions for each experiment from a frozen stock. | |
| Inconsistent Results Between Replicates | Uneven Cell Seeding: Inaccurate pipetting can lead to different cell numbers per well. | Action: Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes and practice consistent pipetting technique. |
| Edge Effects in Plates: Wells on the perimeter of a microplate are prone to evaporation, altering media concentration. | Action: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. | |
| Drug Precipitates in Culture Medium | Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. | Action: Lower the working concentration. Ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic to cells. Briefly vortex the diluted drug solution before adding it to the cells. |
Data Presentation
Table 1: General Concentration Ranges of Anthracyclines for In Vitro Studies
This table provides typical concentration ranges for doxorubicin, a closely related anthracycline, which can serve as a starting point for this compound. The optimal concentration must be determined empirically for each specific cell line.[2]
| Cell Type | Concentration Range (µM) | Typical Exposure Time (hours) |
| Various Cancer Cell Lines | 0.01 - 5 | 24 - 72 |
| Rat Cardiomyocytes | 0.1 - 10 | 24 - 72 |
| Human Breast Adenocarcinoma (MCF-7) | 0.1 - 2 | 48 - 72 |
| Human Hepatocellular Carcinoma (HepG2) | 0.1 - 5 | 48 - 72 |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. For example, if your final desired concentrations are 0.01, 0.1, 1, and 10 µM, prepare 0.02, 0.2, 2, and 20 µM solutions.
-
Drug Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the corresponding wells. Also include "vehicle-only" and "untreated" control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the optimal time determined previously. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: Intrinsic apoptosis pathway commonly activated by anthracyclines.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bacteriocins as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational study of Anthracyclines interacting with lipid bilayers: Correlation of membrane insertion rates, orientation effects and localisation with cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Baumycin C1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Baumycin C1.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound, an anthracycline antibiotic, presents several purification challenges primarily due to its chemical instability and the presence of closely related impurities. Key challenges include:
-
pH Sensitivity: this compound is susceptible to degradation at alkaline pH.[1][2]
-
Thermosensitivity: The compound can degrade at elevated temperatures.[1][2]
-
Photosensitivity: Exposure to light can lead to the degradation of this compound.[2]
-
Presence of Related Impurities: The crude extract often contains other structurally similar Baumycins and degradation products, making separation difficult.
-
Peak Tailing in Chromatography: Anthracyclines can interact with residual silanol groups on silica-based columns, leading to poor peak shape.
Q2: What type of chromatography is best suited for this compound purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of this compound and other anthracyclines. This technique separates compounds based on their hydrophobicity. A C18 column is typically a good starting point.
Q3: What are the common degradation products of this compound?
A3: The primary degradation products of this compound and related anthracyclines, such as Daunorubicin, are often 7-deoxyaglycones, which are formed by the cleavage of the glycosidic bond.[2] Degradation can be accelerated by exposure to alkaline conditions, high temperatures, and light.[1][2]
Q4: How can I minimize the degradation of this compound during purification?
A4: To minimize degradation, it is crucial to:
-
Maintain a slightly acidic pH (around pH 4-6) throughout the purification process.
-
Work at reduced temperatures (e.g., 4°C) whenever possible.
-
Protect all solutions and fractions from light by using amber vials or covering glassware with aluminum foil.[2]
-
Process samples promptly to avoid prolonged exposure to potentially degradative conditions.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic amine group of this compound with acidic silanol groups on the column packing. | - Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Lower the mobile phase pH to protonate the silanol groups. |
| Low Resolution/Overlapping Peaks | - Inappropriate mobile phase composition.- Gradient is too steep.- Column is overloaded. | - Optimize the mobile phase by adjusting the organic solvent (e.g., acetonitrile, methanol) concentration.- Employ a shallower gradient to improve separation.- Reduce the sample concentration or injection volume. |
| Loss of Product/Low Recovery | - Degradation of this compound during the run.- Irreversible adsorption to the column. | - Ensure the mobile phase is slightly acidic and protect from light.- Work at a lower temperature.- Check for sample precipitation on the column. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough column washing procedure between runs. |
| Variable Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure proper mixing and degassing of the mobile phase.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
This protocol provides a general method for the purification of this compound from a crude extract. Optimization may be required based on the specific sample matrix and available equipment.
1. Sample Preparation:
- Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Trifluoroacetic Acid).
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 485 nm |
| Column Temperature | 25°C (or controlled room temperature) |
| Injection Volume | 20 µL (can be adjusted based on sample concentration) |
3. Fraction Collection:
- Collect fractions corresponding to the this compound peak based on the chromatogram.
- Protect collected fractions from light and store at 4°C.
4. Post-Purification Analysis:
- Analyze the purity of the collected fractions by analytical HPLC.
- Confirm the identity of the purified compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
Table 1: Hypothetical Purification Summary of this compound
This table presents example data for a typical purification run. Actual results may vary.
| Purification Step | Total Amount (mg) | Purity (%) | Yield (%) |
| Crude Extract | 100 | 35 | 100 |
| RP-HPLC Fraction | 25 | 98 | 71.4 |
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of Baumycin C1 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Baumycin C1 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Disclaimer
Information on the specific off-target effects of this compound is limited in publicly available literature. The following guidance is based on the known characteristics of the broader anthracycline class of compounds, to which Baumycin belongs, and general principles for minimizing off-target effects of small molecules in cell culture.[1] The quantitative data and specific examples provided are illustrative and intended to serve as a guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its potential off-target effects?
This compound is an anthracycline glycoside antibiotic, closely related to daunorubicin and doxorubicin.[1] Its primary on-target mechanism is believed to be the intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cells.
Potential off-target effects may arise from several mechanisms common to anthracyclines, including:
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of superoxide radicals and subsequent oxidative stress, which can damage various cellular components.
-
Interaction with Kinases: Non-specific binding to various cellular kinases can lead to the modulation of unintended signaling pathways.
-
Mitochondrial Dysfunction: Accumulation in mitochondria can disrupt the electron transport chain and induce mitochondrial-mediated apoptosis through off-target mechanisms.
Q2: We are observing significant cytotoxicity in our control cell line that should be resistant to topoisomerase II inhibitors. What could be the cause?
This suggests that the observed cell death may be due to off-target effects rather than the intended on-target activity. Potential causes include:
-
High Compound Concentration: The concentration of this compound being used may be excessive, leading to non-specific cytotoxicity.[2][3]
-
Oxidative Stress: The cell line may be particularly sensitive to the ROS generated by this compound.
-
Off-Target Kinase Inhibition: this compound could be inhibiting a kinase essential for the survival of your control cell line.
Q3: How can we experimentally distinguish between on-target and off-target effects of this compound?
Several experimental approaches can help differentiate between on-target and off-target effects:
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different topoisomerase II inhibitor.[2] A similar phenotype strengthens the case for an on-target effect.
-
Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype. For example, if oxidative stress is the suspected off-target mechanism, pre-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxicity.[4]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to its intended target, topoisomerase II, at the concentrations used in your experiments.[2]
Troubleshooting Guides
Issue 1: High background signal or direct interference in reporter gene assays.
-
Problem: You are using a reporter gene assay (e.g., luciferase) to measure the activity of a signaling pathway, but you observe a high background signal or inhibition of the reporter protein itself in the presence of this compound.
-
Troubleshooting Steps:
-
Counter-screen with a control vector: Transfect cells with a reporter vector that has a constitutive promoter instead of the specific response element for your pathway of interest. This will help determine if this compound is directly affecting the reporter enzyme or general transcription/translation machinery.[2]
-
Use a different reporter system: Some small molecules can directly inhibit certain reporter enzymes. Switching to an alternative reporter, such as a fluorescent protein, can help circumvent this issue.[2]
-
Perform a dose-response curve: Determine the optimal concentration range of this compound that affects your pathway of interest without causing general cellular stress or reporter interference.[2]
-
Issue 2: Inconsistent phenotypic results across different cell lines.
-
Problem: this compound induces the expected phenotype in one cell line but has a different or no effect in another, even though both express topoisomerase II.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression levels of topoisomerase II in both cell lines using methods like Western Blot or qPCR.[3]
-
Assess Off-Target Expression: The differential sensitivity could be due to the expression levels of an off-target protein in one of the cell lines.[3]
-
Consider Metabolic Differences: The cell lines may metabolize this compound differently, leading to variations in the intracellular concentration of the active compound.[3]
-
Quantitative Data Summary
The following tables provide illustrative quantitative data for this compound to guide experimental design.
Table 1: Illustrative Potency and Cytotoxicity of this compound
| Parameter | Cell Line A (Sensitive) | Cell Line B (Resistant Control) |
| IC50 (On-Target) | 50 nM | > 10 µM |
| CC50 (Cytotoxicity) | 100 nM | 5 µM |
IC50: Half-maximal inhibitory concentration for topoisomerase II activity. CC50: Half-maximal cytotoxic concentration.
Table 2: Illustrative Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 |
| Topoisomerase II (On-Target) | 50 nM |
| Kinase X | 1 µM |
| Kinase Y | 5 µM |
| Kinase Z | > 20 µM |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity (CC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound and perform serial dilutions.
-
Cell Treatment: Treat the cells with the range of this compound concentrations. Include vehicle-only and no-treatment controls.[3]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
Viability Assay: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the CC50 value.
Protocol 2: Off-Target Profiling using a Kinase Panel
-
Compound Submission: Provide a sample of this compound at a specified concentration to a commercial kinase profiling service.
-
Assay Performance: The service will screen this compound against a panel of recombinant kinases at a fixed ATP concentration.
-
Data Acquisition: The percentage of inhibition for each kinase at the tested concentration will be determined.
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 for those specific kinases.
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Technical Support Center: Addressing Anthracycline Resistance in Cancer Cells
Notice to Researchers: While the initial request focused on Baumycin C1, a comprehensive literature search revealed a significant lack of specific data regarding its use in overcoming anthracycline resistance. Therefore, this technical support center provides guidance on the broader, well-documented topic of addressing anthracycline resistance in cancer cells, using common experimental models and troubleshooting strategies applicable to the evaluation of novel therapeutic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of anthracycline resistance in cancer cells?
A1: The most well-documented mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), actively pumps anthracyclines out of the cell, reducing intracellular drug concentration.[1]
-
Alterations in drug targets: Mutations or decreased expression of topoisomerase II, the primary target of anthracyclines, can reduce the drug's efficacy.[2][3]
-
Increased drug metabolism: Cancer cells can develop mechanisms to metabolize anthracyclines into less active forms.[4]
-
Enhanced DNA repair: Increased efficiency of DNA repair pathways can counteract the DNA damage induced by anthracyclines.
-
Activation of anti-apoptotic pathways: Upregulation of pro-survival signaling pathways can make cancer cells more resistant to drug-induced cell death.
Q2: How can I determine if my cancer cell line is resistant to anthracyclines?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of an anthracycline, such as doxorubicin, using a cytotoxicity assay (e.g., MTT, SRB). A significantly higher IC50 value in your cell line compared to a known sensitive cell line (e.g., parental cell line) indicates resistance. For example, doxorubicin-resistant MCF-7/ADR cells have a much higher IC50 for doxorubicin compared to the parental MCF-7 cell line.[5]
Q3: What are common positive controls for inhibiting P-glycoprotein-mediated resistance?
A3: Verapamil and cyclosporin A are well-characterized P-gp inhibitors and are often used as positive controls in experiments to determine if a novel compound can reverse P-gp-mediated multidrug resistance (MDR).
Q4: My cytotoxicity assay results are inconsistent. What are the possible causes?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. It is crucial to use cells within a consistent and low passage number range.
-
Cell seeding density: Variations in the number of cells seeded per well can significantly impact the results. Ensure a uniform cell suspension and accurate pipetting.
-
Drug stability: Anthracyclines are light-sensitive. Prepare fresh drug solutions for each experiment and protect them from light.
-
Assay incubation time: The duration of drug exposure can influence the IC50 value. Optimize and maintain a consistent incubation time.
Troubleshooting Guides
Issue 1: High variability in IC50 values for doxorubicin in a resistant cell line.
| Possible Cause | Suggested Solution |
| Inconsistent cell health or passage number. | Maintain a consistent cell culture practice. Use cells from a similar passage number for all experiments. Regularly check for mycoplasma contamination. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Inaccurate drug dilutions. | Prepare a fresh stock solution of doxorubicin and perform serial dilutions carefully for each experiment. |
Issue 2: A novel compound does not appear to reverse doxorubicin resistance.
| Possible Cause | Suggested Solution |
| The compound is not a P-gp inhibitor. | The resistance in your cell line may not be mediated by P-gp. Verify P-gp expression levels by Western blot or qPCR. Test the compound's effect on intracellular accumulation of a P-gp substrate like Rhodamine 123. |
| The compound has its own cytotoxicity. | Determine the IC50 of the compound alone. Use non-toxic concentrations of the compound when testing for resistance reversal in combination with doxorubicin. |
| The compound is unstable in the culture medium. | Assess the stability of the compound over the course of the experiment using methods like HPLC. |
| The mechanism of resistance is not efflux-based. | Investigate other resistance mechanisms, such as alterations in topoisomerase II activity or expression. |
Quantitative Data Summary
The following table provides example IC50 values for doxorubicin in sensitive and resistant cancer cell lines, which can serve as a reference for your experiments. Note that these values can vary between laboratories and experimental conditions.
| Cell Line | Cancer Type | Resistance Status | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Sensitive | ~0.1 - 2.5 | [6][7] |
| MCF-7/ADR | Breast Adenocarcinoma | Doxorubicin-Resistant | ~1.9 - >20 | [5][7] |
| HCT116 | Colon Carcinoma | Sensitive | Varies | [8] |
| HCT15 | Colon Carcinoma | Intrinsically Resistant (High P-gp) | High | [9] |
| HL60 | Promyelocytic Leukemia | Sensitive | Low | [10] |
| HL60/ADR | Promyelocytic Leukemia | Doxorubicin-Resistant | High | [10] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay to Determine IC50
Objective: To measure the cytotoxic effect of a compound and determine its IC50 value.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
96-well cell culture plates
-
Complete cell culture medium
-
Doxorubicin and experimental compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and doxorubicin in complete medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration (log scale) to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
Objective: To assess the ability of a compound to inhibit P-glycoprotein-mediated efflux.
Materials:
-
Cancer cell lines (with and without P-gp overexpression)
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Experimental compound
-
Verapamil (positive control)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with the experimental compound or verapamil at the desired concentration for 30-60 minutes at 37°C. Include an untreated control.
-
Add Rhodamine 123 to a final concentration of 1 µM to all samples.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh PBS.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation ~488 nm, emission ~525 nm).
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of the experimental compound indicates inhibition of P-gp efflux.
Mandatory Visualizations
References
- 1. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Selective Toxicity of NSC 73306 in MDR1-positive cells as a New Strategy to Circumvent Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced Intracellular Drug Accumulation in Drug-Resistant Leukemia Cells is Not Only Solely Due to MDR-Mediated Efflux but also to Decreased Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Baumycin C1-Induced Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on preclinical models of Baumycin C1-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cardiotoxicity?
A1: this compound is an anthracycline antibiotic used in cancer chemotherapy. Like other anthracyclines, its clinical use is limited by dose-dependent cardiotoxicity.[1] The primary mechanisms implicated in this cardiotoxicity include:
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines can undergo redox cycling, leading to the formation of superoxide radicals and other ROS. The heart is particularly susceptible to this oxidative stress due to its high metabolic rate and relatively low antioxidant capacity.[1][2]
-
Topoisomerase IIβ (TOP2B) Inhibition: In cardiomyocytes, this compound can form a ternary complex with TOP2B and DNA, leading to DNA double-strand breaks and subsequent cell death.[2]
-
Mitochondrial Dysfunction: Anthracyclines can accumulate in mitochondria, leading to impaired energy production, increased ROS generation, and the opening of the mitochondrial permeability transition pore, which can trigger apoptosis.[2][3]
Q2: Which preclinical models are most suitable for studying this compound-induced cardiotoxicity?
A2: Several animal models are used to study anthracycline-induced cardiotoxicity, each with its own advantages and disadvantages.[4]
-
Rodent Models (Mice and Rats): These are the most commonly used models due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains.[5][6] Both acute and chronic cardiotoxicity can be modeled.[7][8] Spontaneously hypertensive rats are considered a particularly suitable small animal model due to the reproducibility of anthracycline-induced lesions.[4]
-
Rabbit Models: The weanling rabbit model, involving long-term weekly injections, develops a cardiomyopathy that is clinically and pathologically similar to that seen in humans.[7]
-
Large Animal Models (Pigs and Dogs): These models are advantageous for studies requiring detailed cardiac function evaluation, as their cardiovascular physiology is more similar to humans.[4] The beagle dog is considered a suitable large animal model.[4]
Q3: What are the key cardioprotective strategies being investigated?
A3: The main strategies focus on mitigating the underlying mechanisms of toxicity:
-
Antioxidant Therapy: Agents that scavenge ROS or prevent their formation are a primary focus.[1][4]
-
Iron Chelation: Dexrazoxane, an iron chelator, is the only FDA-approved agent for preventing anthracycline-induced cardiotoxicity.[9][10] It is thought to work by preventing the formation of cardiotoxic ROS.[9]
-
Targeting Topoisomerase IIβ: Dexrazoxane may also act as a catalytic inhibitor of TOP2B.[9]
-
Modulation of Signaling Pathways: Investigating agents that can modulate pathways involved in apoptosis, inflammation, and mitochondrial biogenesis is an active area of research.[11][12]
Troubleshooting Guides
Issue 1: High variability in cardiac function measurements.
Possible Causes & Solutions:
-
Anesthesia Protocol: Different anesthetics can have varying effects on cardiac function.[13]
-
Recommendation: Use a consistent and well-documented anesthesia protocol. A heart rate of >400 beats/min is generally advised to be within the physiological range for mice under anesthesia.[13]
-
-
Animal Strain and Sex: Different strains and sexes of rodents can exhibit varying sensitivity to anthracycline-induced cardiotoxicity.[14]
-
Recommendation: Use a single, well-characterized strain and sex for your experiments. Report these details in your methodology.
-
-
Echocardiography Technique: Improper probe placement and inconsistent measurement timing can lead to variability.
-
Recommendation: Ensure consistent probe positioning and perform measurements at the same phase of the cardiac cycle. A 10-minute acclimation period after placing the animal on the board is recommended.[13]
-
Issue 2: Lack of significant cardioprotective effect with an experimental agent.
Possible Causes & Solutions:
-
Timing and Dose of Cardioprotective Agent: The timing and dose of the protective agent relative to this compound administration are critical.
-
Recommendation: Conduct dose-response and time-course studies to determine the optimal administration schedule. For example, dexrazoxane is typically administered shortly before the anthracycline.[15]
-
-
Mechanism of Action Mismatch: The experimental agent may not be targeting the primary mechanism of this compound-induced cardiotoxicity in your model.
-
Recommendation: Re-evaluate the known mechanisms of this compound and ensure your agent's proposed mechanism aligns. Consider using multiple assays to assess different aspects of cardiotoxicity (e.g., oxidative stress, apoptosis, mitochondrial function).
-
-
Insufficient Drug Exposure: The bioavailability and tissue distribution of the experimental agent may be suboptimal.
-
Recommendation: Perform pharmacokinetic studies to ensure adequate concentrations of the agent are reaching the heart tissue.
-
Data Presentation: Summary of Cardioprotective Agents
| Cardioprotective Agent | Proposed Mechanism of Action | Preclinical Model(s) | Key Findings | Citation(s) |
| Dexrazoxane | Iron chelation, catalytic inhibition of Topoisomerase IIβ | Rodents, Rabbits, Dogs | Reduces the risk of heart failure and decline in LVEF. | [9][10][15][16][17][18] |
| Carvedilol | Beta-blocker with antioxidant and anti-apoptotic properties | Rodents | Prevents anthracycline-induced cardiotoxicity by reducing free radical release and apoptosis. | [9][12] |
| Nebivolol | Beta-blocker with antioxidant properties | Breast cancer patients | Prophylactic use may prevent left ventricular dilatation and functional impairment. | [11] |
| Resveratrol | Antioxidant, activates VEGF-B/Akt/GSK-3β signaling | Rats | Inhibits apoptosis and reduces cardiac injury. | [12] |
| Quercetin | Antioxidant, increases Nrf2 expression | H9c2 cells, Mice | Alleviates left ventricular dysfunction and histological abnormalities. | [12] |
| Vitamin C (Ascorbic Acid) | Antioxidant | Animal models | Reduces oxidative stress and preserves mitochondrial function. | [19] |
| Glutathione | Antioxidant, scavenges free radicals | In vitro and in vivo studies | Decreases cardiac damage. | [9] |
| Melatonin | Potent scavenger of hydroxyl and peroxyl radicals | Rats | Protects against anthracycline cardiotoxicity. | [9] |
| Sacubitril/Valsartan | Neprilysin inhibitor and angiotensin receptor blocker | Preclinical models | Attenuates doxorubicin-induced myocardial inflammation, fibrosis, and apoptosis. | [11] |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Sodium-glucose co-transporter 2 inhibitors | Murine models | Reduces doxorubicin-induced cardiac dysfunction by preventing mitochondrial dysfunction, inflammation, and oxidative stress. | [11] |
Experimental Protocols
Induction of this compound Cardiotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Drug Administration: this compound (or Doxorubicin as a surrogate) is administered via intraperitoneal (i.p.) injection. A cumulative dose of 15-24 mg/kg is often used, which can be given as a single dose or in multiple injections over several weeks to model chronic toxicity.[6]
-
Monitoring: Cardiac function is assessed at baseline and at specified time points after treatment using echocardiography.[13]
-
Endpoint Analysis: At the end of the study, hearts are harvested for histological analysis (e.g., H&E, Masson's trichrome staining), biochemical assays (e.g., oxidative stress markers), and molecular analysis (e.g., Western blotting for apoptotic markers).
Assessment of Cardiac Function by Echocardiography
-
Anesthesia: Mice are anesthetized with isoflurane (1-2%).
-
Procedure: Two-dimensional M-mode echocardiography is performed using a high-frequency ultrasound system. Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the parasternal short-axis view.
-
Calculations: Left ventricular fractional shortening (LVFS) and ejection fraction (LVEF) are calculated as indices of systolic function.
-
Guidelines: A heart rate of >400 beats per minute should be maintained.[13]
Measurement of Cardiac Biomarkers
-
Sample Collection: Blood is collected via cardiac puncture or tail vein sampling into EDTA-coated tubes. Plasma is separated by centrifugation.
-
Biomarkers:
-
Assay: Commercially available ELISA kits are used for quantification.[21]
Assessment of Oxidative Stress
-
Tissue Preparation: Heart tissue is homogenized in an appropriate buffer.
-
Assays:
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation.
-
Superoxide Dismutase (SOD) Activity Assay: Measures the activity of a key antioxidant enzyme.
-
Glutathione (GSH) Assay: Measures the level of a major intracellular antioxidant.
-
Dihydroethidium (DHE) Staining: Used on frozen heart sections to detect superoxide production in situ.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: General experimental workflow for preclinical studies.
Caption: Logical relationship between mechanisms and strategies.
References
- 1. The role of antioxidants in the era of cardio‑oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teaching the basics of the mechanism of doxorubicin-induced cardiotoxicity: Have we been barking up the wrong tree? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of anthracycline cardiotoxicity in laboratory animals: predictiveness and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Research progress of cardioprotective agents for prevention of anthracycline cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dexrazoxane Significantly Reduces Anthracycline-induced Cardiotoxicity in Pediatric Solid Tumor Patients: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dexrazoxane Significantly Reduces Anthracycline-Induced Cardiotoxicity in Pediatric Solid Tumor Patients - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardioprotective effect of dexrazoxane in patients with breast cancer treated with anthracyclines in adjuvant setting: a 10-year single institution experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vitamin C as a Cardioprotective Agent Against Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cardiac Safety Biomarkers for Preclinical Cardiotoxicity Testing | Biomedica [bmgrp.com]
Validation & Comparative
A Comparative Analysis of Baumycin C1 and Doxorubicin Cytotoxicity in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Baumycin C1 and the widely used chemotherapeutic agent, doxorubicin, on breast cancer cells. Due to the limited availability of public data on this compound, this comparison focuses on the established cytotoxic profile of doxorubicin while providing context for the potential activity of this compound based on its structural similarity to the anthracycline class of antibiotics.
Introduction
Doxorubicin is a cornerstone of chemotherapy regimens for breast cancer, exerting its potent anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II. This compound is also an antitumor antibiotic and is structurally classified as a daunorubicin analog. Daunorubicin and doxorubicin are closely related anthracyclines, suggesting that this compound likely shares a similar mechanism of action involving DNA interaction and disruption of DNA replication and repair processes.
Quantitative Cytotoxicity Data: Doxorubicin
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of doxorubicin in various human breast cancer cell lines as reported in the scientific literature. These values can vary between studies depending on the experimental conditions, such as exposure time and the specific assay used.
| Cell Line | Receptor Status | Doxorubicin IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | 0.69 |
| MDA-MB-231 | ER-, PR-, HER2- (Triple-Negative) | 3.16 |
| T47D | ER+, PR+, HER2- | 8.53 |
| BT474 | ER+, PR+, HER2+ | 1.14 |
Experimental Protocols
The determination of cytotoxicity and IC50 values typically involves the following experimental steps:
1. Cell Culture:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D, BT474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., doxorubicin). A control group with no drug is also included.
-
The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
3. IC50 Determination:
-
The cell viability data is plotted against the logarithm of the drug concentration.
-
A dose-response curve is generated, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability.
Caption: General workflow for determining drug cytotoxicity using an MTT assay.
Mechanism of Action: Doxorubicin and Inferred Mechanism for this compound
Doxorubicin, a well-characterized anthracycline, exerts its cytotoxic effects through a multi-faceted mechanism of action. As a daunorubicin analog, this compound is presumed to operate through similar pathways.
Key Mechanisms:
-
DNA Intercalation: The planar aromatic ring structure of doxorubicin intercalates between DNA base pairs, distorting the double helix structure. This distortion interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This "poisoning" of topoisomerase II leads to the accumulation of double-strand breaks in the DNA, a highly cytotoxic lesion that triggers apoptotic cell death.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.
Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell death.
Conclusion
Doxorubicin remains a potent and widely studied cytotoxic agent against breast cancer, with a well-defined mechanism of action. While direct comparative data for this compound is currently lacking, its structural similarity to daunorubicin strongly suggests a comparable mechanism of action involving DNA intercalation and topoisomerase II inhibition. Further experimental studies are required to elucidate the specific cytotoxic profile and potency of this compound in breast cancer cells to fully assess its therapeutic potential relative to established anthracyclines like doxorubicin. Researchers are encouraged to perform head-to-head in vitro cytotoxicity assays to generate the data needed for a direct comparison.
Comparative Analysis of Baumycin C1 and Other Anthracycline Antibiotics: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of Baumycin C1 with other prominent anthracycline antibiotics, including Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data on the physicochemical properties, mechanisms of action, efficacy, and toxicity of these compounds.
Introduction to Anthracyclines and this compound
Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors. Their primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell death. This compound is an antitumor antibiotic and a known analog of Daunorubicin, produced by Streptomyces coeruleorubidus. While data on commonly used anthracyclines is extensive, information on this compound is less prevalent in publicly accessible literature. This guide aims to collate the available information to facilitate a comparative understanding.
Physicochemical Properties
A clear understanding of the physicochemical properties of these antibiotics is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing new derivatives with improved therapeutic indices.
| Property | This compound | Doxorubicin | Daunorubicin | Epirubicin | Idarubicin |
| Molecular Formula | C₂₈H₂₉NO₁₁ | C₂₇H₂₉NO₁₁ | C₂₇H₂₉NO₁₀ | C₂₇H₂₉NO₁₁ | C₂₆H₂₇NO₉ |
| Molecular Weight ( g/mol ) | 555.53[1] | 543.52 | 527.52 | 543.52 | 497.5 |
| Appearance | - | Red-orange crystalline powder | Orange-red crystalline powder | Red-orange crystals | Red-orange powder |
| Solubility | - | Soluble in water, methanol | Soluble in water, methanol | Soluble in water | Slightly soluble in water |
| IUPAC Name | N-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyl-tetrahydropyran-4-yl]formamide[2] | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | (8S,10S)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | (7S,9S)-9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione |
Mechanism of Action
The primary mechanisms of action for anthracyclines are generally conserved across the class, though variations in potency and specificity can occur.
DNA Intercalation and Topoisomerase II Inhibition
Anthracyclines insert themselves between the base pairs of DNA, a process known as intercalation. This distorts the DNA helix and interferes with DNA replication and transcription. Furthermore, they inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, they prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.
Figure 1: Simplified signaling pathway of anthracycline-induced apoptosis.
Generation of Reactive Oxygen Species (ROS)
The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the formation of semiquinone free radicals. These radicals react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and cell membranes.
Efficacy
The cytotoxic efficacy of anthracyclines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While extensive data is available for the well-established anthracyclines, specific IC50 values for this compound are not readily found in publicly available literature. A key study, "Anthracycline Metabolites From Baumycin-Producing Streptomyces Sp. D788. I. Isolation of Antibiotic-Blocked Mutants and Their Characterization," is reported to contain in vitro cytotoxicity data for this compound against L1210 leukemia cells; however, the full text of this article could not be accessed for this review.
| Anthracycline | Cell Line | IC50 (µM) |
| This compound | L1210 (Murine Leukemia) | Data not available |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.05 - 0.5 |
| A549 (Lung Cancer) | ~0.1 - 1.0 | |
| K562 (Leukemia) | ~0.01 - 0.1 | |
| Daunorubicin | HL-60 (Leukemia) | ~0.01 - 0.1 |
| K562 (Leukemia) | ~0.01 - 0.2 | |
| Epirubicin | MCF-7 (Breast Cancer) | ~0.1 - 0.8 |
| SK-OV-3 (Ovarian Cancer) | ~0.05 - 0.5 | |
| Idarubicin | HL-60 (Leukemia) | ~0.001 - 0.01 |
| K562 (Leukemia) | ~0.005 - 0.05 |
Note: The IC50 values presented are approximate ranges from various sources and can vary depending on the specific experimental conditions.
Toxicity
The clinical use of anthracyclines is often limited by their significant side effects, most notably cardiotoxicity.
| Toxicity Profile | This compound | Doxorubicin | Daunorubicin | Epirubicin | Idarubicin |
| Cardiotoxicity | Data not available | High risk, cumulative dose-dependent | High risk, cumulative dose-dependent | Lower risk compared to Doxorubicin | High risk, cumulative dose-dependent |
| Myelosuppression | - | Severe | Severe | Severe | Severe |
| Nausea and Vomiting | - | High | High | Moderate to High | High |
| Alopecia | - | Common | Common | Common | Common |
| Mucositis | - | Common | Common | Common | Common |
The cardiotoxicity of anthracyclines is a major concern and is related to the cumulative dose administered. It can manifest as acute effects, such as arrhythmias, or chronic effects, leading to congestive heart failure. The proposed mechanisms for cardiotoxicity include ROS-induced damage to cardiomyocytes and interference with iron metabolism.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of anthracycline antibiotics.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Figure 2: General workflow for an MTT-based cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the anthracycline antibiotic and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This fluorescence-based assay measures the ability of a compound to displace ethidium bromide (EtBr) from DNA.
-
Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA and saturate it with ethidium bromide. This complex will exhibit a high fluorescence intensity.
-
Titration: Add increasing concentrations of the anthracycline antibiotic to the DNA-EtBr complex.
-
Fluorescence Measurement: Measure the fluorescence emission of the solution after each addition. If the anthracycline intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the anthracycline to determine the concentration required for 50% fluorescence quenching (IC50).
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase II enzyme, ATP, and the appropriate reaction buffer.
-
Drug Addition: Add the anthracycline antibiotic at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion
While established anthracyclines like Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin are well-characterized, a significant data gap exists for this compound in the public domain. As a daunorubicin analog, it is expected to share a similar mechanism of action, but its specific efficacy and toxicity profile require further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel anthracycline derivatives. Further research is warranted to fully elucidate the therapeutic potential and clinical limitations of this compound.
References
A Comparative Analysis of Topoisomerase II Inhibitors: Doxorubicin, Etoposide, and Mitoxantrone
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of prominent topoisomerase II inhibitors. While this guide aims to provide a comparative overview, it is important to note the limited publicly available data on Baumycin C1, preventing its direct comparison with more established agents.
Topoisomerase II inhibitors are a critical class of chemotherapeutic agents that exert their anticancer effects by targeting topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[1] These drugs function by stabilizing the transient covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis in rapidly proliferating cancer cells. This guide provides a comparative analysis of three widely used topoisomerase II inhibitors: doxorubicin, etoposide, and mitoxantrone, focusing on their efficacy, experimental protocols, and underlying signaling pathways.
Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxicity of doxorubicin, etoposide, and mitoxantrone has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and experimental conditions. The following tables summarize the IC50 values for each drug in various human cancer cell lines.
Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24h, MTT assay[2] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | 24h, MTT assay[2] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | 24h, MTT assay[2] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24h, MTT assay[2] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24h, MTT assay[2] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24h, MTT assay[2] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | 24h, MTT assay[2] |
| HCT116 | Colon Cancer | 24.30 | MTT assay[3] |
| PC3 | Prostate Cancer | 2.64 | MTT assay[3] |
| A549 | Lung Cancer | 1.50 | 48h, MTT assay[4] |
| LNCaP | Prostate Cancer | 0.25 | 48h, MTT assay[4] |
Table 2: IC50 Values of Etoposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| HepG2 | Hepatocellular Carcinoma | 30.16 | Not specified[5] |
| MOLT-3 | Leukemia | 0.051 | Not specified[5] |
| BGC-823 | Gastric Cancer | 43.74 ± 5.13 | Not specified[5] |
| HeLa | Cervical Cancer | 209.90 ± 13.42 | Not specified[5] |
| A549 | Lung Cancer | 139.54 ± 7.05 | Not specified[5] |
| A549 | Lung Cancer | 3.49 | 72h, MTT assay[6] |
| 1A9 | Ovarian Cancer | 0.15 | 72h, Not specified[7] |
| 5637 | Bladder Cancer | 0.53 | Not specified[7] |
| A-375 | Melanoma | 0.24 | 72h, ATPlite assay[7] |
Table 3: IC50 Values of Mitoxantrone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| MDA-MB-231 | Breast Cancer | 18 | Not specified[8] |
| MCF-7 | Breast Cancer | 196 | Not specified[8] |
| HL-60 | Promyelocytic Leukemia | 52 ng/mL (~100 nM) | 5 min exposure[9] |
| K9TCC-PU AXA | Canine Bladder Cancer | ~10 | 24h, Not specified[10] |
| T24 | Human Bladder Cancer | ~100 | 24h, Not specified[10] |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a process that is inhibited by topoisomerase II inhibitors.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Stop buffer/gel loading dye
-
Agarose gel and electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA.
-
Add the test compound (e.g., doxorubicin, etoposide, or mitoxantrone) at various concentrations.
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/gel loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated substrate.
-
Stain the gel with a DNA stain and visualize the bands under UV light to determine the extent of inhibition.[11][12]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Cells to be tested
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the topoisomerase II inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13]
Signaling Pathways and Mechanisms of Action
Topoisomerase II inhibitors induce cell death primarily through the activation of apoptotic pathways. The accumulation of DNA double-strand breaks triggers a DNA damage response (DDR), often involving the activation of kinases such as ATM and ATR. This, in turn, can lead to the activation of the tumor suppressor protein p53, which plays a central role in orchestrating the apoptotic cascade.
Doxorubicin's Dual Mechanism
Doxorubicin has a multifaceted mechanism of action. It not only acts as a topoisomerase II poison but also intercalates into DNA, disrupting DNA and RNA synthesis.[15][16] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, lipids, and proteins, contributing to its cytotoxicity and cardiotoxic side effects.[15][17]
Figure 1. Doxorubicin's multifaceted mechanism of action.
Etoposide-Induced Apoptosis
Etoposide primarily functions by stabilizing the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.[18] This damage activates a signaling cascade that often involves the p53 tumor suppressor protein.[1] P53 can then transactivate pro-apoptotic genes, leading to the activation of caspases and the execution of apoptosis.[18] Some studies suggest that etoposide can also induce apoptosis through p53-independent mitochondrial pathways.[1]
Figure 2. Simplified signaling pathway of etoposide-induced apoptosis.
Mitoxantrone's Mechanism of Action
Mitoxantrone is a synthetic anthracenedione that intercalates into DNA and is a potent inhibitor of topoisomerase II.[19][20] Its mechanism of action is primarily attributed to the induction of DNA strand breaks.[21] Unlike doxorubicin, mitoxantrone is reported to have a lower potential for generating free radicals, which may contribute to its different toxicity profile, particularly with respect to cardiotoxicity.[21]
Figure 3. Experimental workflow for assessing mitoxantrone's effect.
References
- 1. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. apexbt.com [apexbt.com]
- 6. netjournals.org [netjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Counting & Health Analysis [sigmaaldrich.com]
- 15. ClinPGx [clinpgx.org]
- 16. researchgate.net [researchgate.net]
- 17. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 21. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of published Baumycin C1 research
A Comparative Guide to Using a Certified Baumycin C1 Reference Standard for Assay Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a certified Baumycin C1 reference standard with other common alternatives for the validation of analytical assays. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of reference standards for the quantification of anthracycline antibiotics.
Introduction to this compound and its Analogs
This compound is an antitumor antibiotic belonging to the anthracycline class, a critical group of chemotherapeutic agents used in the treatment of numerous cancers.[1][2] Like its more well-known analogs, doxorubicin and daunorubicin, this compound is produced by species of Streptomyces.[2] Anthracyclines exert their cytotoxic effects through the inhibition of DNA and RNA synthesis.[3][4] Given their potent activity, the accurate quantification of these compounds in research and pharmaceutical development is paramount, necessitating the use of highly pure, certified reference standards for assay validation.
While doxorubicin and daunorubicin are the most clinically important anthracyclines, the broader family includes a variety of structurally related compounds.[5] A certified this compound reference standard allows for the precise and accurate validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and potentially other related anthracyclines.
Comparison of Reference Standards for Assay Validation
The choice of a reference standard is critical for establishing the reliability and accuracy of an analytical method. While a certified this compound standard is the ideal choice for assays specifically targeting this compound, doxorubicin and daunorubicin hydrochloride are often used as reference standards for broader anthracycline assays.[3][6][7] The United States Pharmacopeia (USP) provides reference standards for both doxorubicin hydrochloride and daunorubicin hydrochloride for use in quality tests and assays.[3][6][8]
The following table summarizes typical analytical method validation parameters that can be expected when using a certified anthracycline reference standard. The data is representative of performance characteristics for HPLC or LC-MS/MS methods used for the quantification of anthracyclines in various matrices.[9][10][11]
| Parameter | Typical Acceptance Criteria | Representative Performance Data (Anthracyclines) |
| Linearity (R²) | ≥ 0.99 | 0.995 - 0.999 |
| Accuracy (% Recovery) | 80 - 120% (90 - 110% for drug substance) | 95.2 - 104.5% |
| Precision (% RSD) | ≤ 15% (≤ 2% for drug substance) | Intra-day: 1.5 - 5.8%Inter-day: 2.1 - 7.3% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Varies by analyte and instrument (e.g., 4-10 ng/mL for doxorubicin in biological matrices)[9] |
| Specificity | No interference at the retention time of the analyte | Peak purity and resolution from other components |
| Robustness | Consistent results with small, deliberate variations in method parameters | %RSD < 5% for minor changes in mobile phase composition, pH, or flow rate |
Experimental Protocols
The following are generalized protocols for the validation of an HPLC assay for the quantification of an anthracycline, such as this compound, using a certified reference standard.
Preparation of Standard Solutions
-
Primary Stock Solution: Accurately weigh a suitable amount of the certified this compound reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the expected concentration range of the assay.
Chromatographic Conditions (Example for HPLC)
-
Column: A C18 reversed-phase column is commonly used for anthracycline analysis.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.2) and an organic solvent (e.g., acetonitrile) is typical.[8]
-
Flow Rate: A flow rate of approximately 1.0 - 1.5 mL/min is generally used.[8]
-
Detection: UV-Vis detection at a wavelength of 254 nm is often employed.[8]
-
Injection Volume: Typically 5-20 µL.
Validation Parameters
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy: Analyze samples with known concentrations of this compound (spiked samples) and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of a sample at different concentrations on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.
-
-
Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with potential impurities or related compounds to ensure no interfering peaks are present at the retention time of this compound.
-
Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the processes involved, the following diagrams illustrate a typical assay validation workflow and the general mechanism of action for anthracycline antibiotics.
Caption: Workflow for assay validation using a certified reference standard.
Caption: Simplified signaling pathway of anthracycline antibiotics.
Conclusion
The use of a certified this compound reference standard is essential for the accurate and reliable validation of analytical assays for this specific anthracycline. In cases where a direct comparison or a broader anthracycline assay is required, certified reference standards of doxorubicin and daunorubicin serve as excellent alternatives. The validation protocols and performance expectations outlined in this guide provide a solid framework for researchers to develop robust analytical methods for the quantification of these potent antitumor agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Streptomyces coeruleorubidus - Wikipedia [en.wikipedia.org]
- 3. cenmed.com [cenmed.com]
- 4. Anthracycline Medications (Doxorubicin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anthracycline - Wikipedia [en.wikipedia.org]
- 6. [Doxorubicin Hydrochloride (50 mg)] - CAS [25316-40-9] [store.usp.org]
- 7. [Daunorubicin Hydrochloride (200 mg)] - CAS [23541-50-6] [store.usp.org]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Baumycin C1 and Epirubicin in Leukemia Cell Lines
In the landscape of acute leukemia treatment, anthracycline antibiotics represent a cornerstone of chemotherapy regimens. This guide provides a comparative analysis of two such agents: Baumycin C1 and the well-established drug, epirubicin. The following sections detail their mechanisms of action, present available in-vitro efficacy data in leukemia cell lines, and outline the experimental protocols used to generate this data. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these two compounds.
Comparative Efficacy in Leukemia Cell Lines
While direct head-to-head studies are limited, this section summarizes the available data on the cytotoxic effects of this compound and epirubicin on various leukemia cell lines. The data is presented to highlight the potency of each compound in inducing cell death and inhibiting proliferation.
| Drug | Cell Line | Assay | Endpoint | Result | Citation |
| This compound (Boanmycin) | KG1α, HL60 (AML) | CCK-8 | Cell Viability | Significant inhibition of cell proliferation | [1] |
| HL60 (AML) | Colony Formation | Proliferation | Inhibition of colony formation | [1] | |
| KG1α, HL60 (AML) | Flow Cytometry (Annexin V) | Apoptosis | Induction of apoptosis | [1] | |
| Epirubicin | U-87 (Glioma - as a proxy for cancer cell lines) | MTT Assay | Cell Viability (IC50) | 6.3 µM | [2] |
| SIM-A9 (Microglia), 4T1 (Breast Cancer) | Annexin V | Cell Death (CC50) | 1.0 µM (SIM-A9), 5 µM (4T1) | [3] | |
| MCF-7 (Breast Cancer) | DNA Fragmentation | Apoptosis | Induction of apoptosis | [4] |
Mechanisms of Action: A Comparative Overview
Both this compound and epirubicin are anthracycline antibiotics that exert their anticancer effects primarily through interaction with DNA. However, nuances in their mechanisms may contribute to differential efficacy and toxicity profiles.
Epirubicin acts through several established mechanisms[5][6][7]:
-
DNA Intercalation: It inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.
-
Topoisomerase II Inhibition: Epirubicin stabilizes the complex between DNA and topoisomerase II, leading to DNA strand breaks that trigger cell death.
-
Free Radical Generation: The drug can generate reactive oxygen species that damage cellular components, including DNA and membranes.
The mechanism of This compound is understood to be similar to other anthracyclines, primarily involving DNA intercalation and topoisomerase II inhibition, leading to the induction of apoptosis[1].
Signaling Pathways
The cytotoxic effects of both drugs converge on the induction of apoptosis, a programmed cell death pathway critical for eliminating cancerous cells. The diagram below illustrates a simplified, generalized apoptotic pathway initiated by DNA damage, a common outcome of treatment with anthracyclines like this compound and epirubicin.
Caption: Generalized apoptotic pathway induced by this compound and Epirubicin.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a head-to-head comparison of two cytotoxic agents in leukemia cell lines.
Caption: Workflow for comparing this compound and Epirubicin in leukemia cells.
Detailed Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on leukemia cells.
-
Cell Seeding: Leukemia cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or epirubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.[8][9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Leukemia cells are treated with the compounds as described for the viability assay. After the incubation period, both adherent and floating cells are collected.
-
Washing: The cells are washed twice with cold PBS.
-
Staining: The cells are resuspended in 1X Binding Buffer, and Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described above.
-
Fixation: The cell pellet is resuspended in cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.
-
Staining: The fixed cells are centrifuged, the ethanol is removed, and the cells are washed with PBS. The cell pellet is then resuspended in a PI staining solution containing RNase A.
-
Incubation: The cells are incubated in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.[8][11]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HealthTree Foundation for B-Cell Prolymphocytic Leukemia, epirubicin Treatment Details [healthtree.org]
- 6. Epirubicin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Antitumor Activity of Anthracyclines, with Reference to Baumycin C1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for prominent anthracycline antibiotics, a class of potent antitumor agents. Due to the limited availability of specific experimental results for Baumycin C1, this document leverages comprehensive data from well-characterized anthracyclines such as Doxorubicin, Daunorubicin, and Epirubicin to provide a valuable comparative context for researchers. This compound is understood to be an anthracycline antibiotic, and as such, is expected to share a similar mechanism of action with these extensively studied compounds.
Data Summary: In Vitro Cytotoxicity of Anthracyclines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anthracyclines against a range of human cancer cell lines. This data is crucial for assessing the in vitro potency of these compounds and provides a benchmark for evaluating novel derivatives like this compound.
| Anthracycline | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [1] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [1] | |
| M21 | Skin Melanoma | 2.77 ± 0.20 | [1] | |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | [1] | |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [1] | |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [1] | |
| A549 | Lung Cancer | > 20 | [1] | |
| Huh7 | Hepatocellular Carcinoma | > 20 | [1] | |
| PC3 | Prostate Cancer | 8.00 | [2] | |
| LNCaP | Prostate Cancer | 0.25 | [2] | |
| Daunorubicin | HL-60 | Acute Myeloid Leukemia | 2.52 | [3] |
| U937 | Acute Myeloid Leukemia | 1.31 | [3] | |
| Epirubicin | U-87 | Glioma | 6.3 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of anthracycline efficacy.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the determination of cell viability through the colorimetric MTT assay, a standard method for assessing the cytotoxic effects of chemotherapeutic agents.[5][6]
Materials:
-
Cancer cell line of choice
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin (or other anthracycline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.[5]
-
Drug Treatment: A serial dilution of the anthracycline is prepared in culture medium. The existing medium is removed from the cells and replaced with the drug-containing medium. Control wells with medium alone and vehicle control are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the treatment period, the drug-containing medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for 3-4 hours, protected from light.[5][6]
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[6]
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes a typical in vivo efficacy study using a mouse xenograft model to evaluate the antitumor activity of an anthracycline.[7][8]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., MCF-7 for breast cancer)
-
Doxorubicin (or other anthracycline) formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.[9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.[7][9]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The anthracycline is administered via a specified route (e.g., intravenous injection) and schedule.[7]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. Mouse survival and body weight are also monitored as indicators of toxicity.[8][10]
-
Histological Analysis: At the end of the study, tumors and major organs can be harvested for histological examination to assess drug efficacy and toxicity.[7]
Signaling Pathways and Mechanisms of Action
Anthracyclines exert their potent antitumor effects through a multi-faceted mechanism of action, primarily centered on the disruption of DNA replication and the induction of programmed cell death (apoptosis).
General Mechanism of Anthracycline Action
The primary mechanisms of anthracycline-induced cytotoxicity include:
-
DNA Intercalation: The planar ring structure of anthracyclines intercalates between DNA base pairs, obstructing DNA and RNA synthesis.[11]
-
Topoisomerase II Inhibition: Anthracyclines stabilize the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.[11]
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines can undergo redox cycling, leading to the production of ROS which can damage DNA, proteins, and lipids.[11]
Caption: General mechanism of action for anthracycline antibiotics.
Doxorubicin-Induced Apoptotic Signaling Pathway
Doxorubicin and other anthracyclines are potent inducers of apoptosis. A key pathway involved is the intrinsic, or mitochondrial, pathway of apoptosis.
Caption: Intrinsic apoptosis pathway induced by Doxorubicin.
Experimental Workflow for In Vitro Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound like this compound against cancer cell lines.
Caption: Workflow for in vitro cytotoxicity screening.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models [mdpi.com]
- 11. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Safe Disposal of Baumycin C1: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent compounds like Baumycin C1, an antitumor antibiotic, are paramount to ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, this compound and all associated materials must be treated as hazardous waste. Adherence to stringent disposal protocols is not only a regulatory requirement but a cornerstone of responsible scientific practice.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and safety goggles. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulate matter.
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the safe disposal of this compound and contaminated materials. This protocol is based on the general guidelines for cytotoxic agents and the specific handling instructions for closely related anthracycline antibiotics like Daunorubicin.
-
Segregation: All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, syringes), and personal protective equipment, must be segregated from non-hazardous waste streams.
-
Waste Collection:
-
Solid Waste: Place all contaminated solid materials, such as gloves, gowns, and empty vials, into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste to prevent unforeseen reactions.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container that is specifically labeled for cytotoxic waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the specific chemical name, "this compound."
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal contractor. Inform the contractor of the nature of the waste to ensure it is handled and disposed of in accordance with all local, state, and federal regulations. The primary recommended method for the ultimate disposal of cytotoxic waste is high-temperature incineration at an approved facility.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | 2811 | |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical neutralization of this compound in a laboratory setting. The established and recommended procedure is disposal via a certified hazardous waste management service. Research into the degradation of anthracyclines has explored methods such as alkaline hydrolysis and chemical oxidation, but these are not yet approved for routine laboratory disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Baumycin C1
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Baumycin C1. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a potent compound that requires careful handling to avoid exposure. The substance is classified with the following hazards:
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile)[2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields[2] |
| Skin and Body Protection | Protective clothing, such as a lab coat.[1] |
| Respiratory Protection | Use in a well-ventilated area. For handling that may generate dust or aerosols, a respirator may be required. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the entire lifecycle of this compound in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2] The container should be kept tightly closed.[1][2]
-
Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.
Preparation and Handling
-
Controlled Environment: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.
-
Preventing Contamination: Before opening the vial, centrifuge it to ensure that the compound is collected at the bottom.[3]
-
Weighing and Solution Preparation:
-
Use non-sparking tools to handle the solid compound.
-
To prevent the build-up of electrostatic charge, take appropriate precautionary measures.
-
When preparing stock solutions, select an appropriate solvent based on experimental needs.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
-
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal
-
Waste Classification: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Place all hazardous waste into clearly labeled, sealed containers.
-
Disposal Route: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
